molecular formula C7H11NO B571359 1-(Pyrrolidin-3-YL)prop-2-EN-1-one CAS No. 112283-77-9

1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Cat. No.: B571359
CAS No.: 112283-77-9
M. Wt: 125.171
InChI Key: LMAUBXCRCBCBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-3-yl)prop-2-en-1-one is a chemical compound with the CAS Registry Number 112283-77-9 . It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol . The compound features a pyrrolidine ring, a fundamental scaffold prevalent in pharmaceutical and agrochemical research, and an acryloyl group which can act as a Michael acceptor in synthetic transformations . This combination makes it a valuable intermediate for organic synthesis and medicinal chemistry, potentially useful for constructing more complex, biologically active molecules or for use in polymer science. As a secondary amine-based acrylamide, it serves as a key precursor in the development of novel chemical entities. The compound requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112283-77-9

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

1-pyrrolidin-3-ylprop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-7(9)6-3-4-8-5-6/h2,6,8H,1,3-5H2

InChI Key

LMAUBXCRCBCBFH-UHFFFAOYSA-N

SMILES

C=CC(=O)C1CCNC1

Synonyms

2-Propen-1-one,1-(3-pyrrolidinyl)-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyrrolidin-3-YL)prop-2-EN-1-one: A Privileged Scaffold with a Covalent Trajectory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the rational design of therapeutic agents with high potency and specificity is paramount. Within this context, the molecule 1-(Pyrrolidin-3-YL)prop-2-EN-1-one emerges as a compound of significant interest. It represents a confluence of two powerful motifs in medicinal chemistry: the three-dimensional, sp³-rich pyrrolidine scaffold and the electrophilic acrylamide "warhead." This guide provides a comprehensive technical overview of its chemical properties, potential synthesis, and foreseeable applications, particularly in the realm of targeted covalent inhibitors.

The pyrrolidine ring, a five-membered saturated heterocycle, is a "privileged scaffold," frequently found in natural products and FDA-approved drugs.[1][2][3] Its non-planar structure allows for the exploration of three-dimensional chemical space, a crucial aspect for achieving specific interactions with biological targets.[4][5] On the other hand, the acrylamide moiety is a well-established electrophilic group capable of forming a covalent bond with nucleophilic residues, most notably cysteine, on target proteins.[6][7] This covalent interaction can lead to irreversible inhibition, offering advantages such as enhanced potency and a prolonged duration of action.[8][9]

This document will delve into the constituent parts of this compound to build a comprehensive profile of the molecule as a whole, providing researchers and drug development professionals with a foundational understanding of its potential.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₁NOCalculated
Molecular Weight 125.17 g/mol Calculated
Monoisotopic Mass 125.084064 g/mol Calculated
Topological Polar Surface Area (TPSA) 29.1 Ų[10] (for a similar structure)
XLogP3-AA (Predicted Lipophilicity) -0.4[10] (for a similar structure)
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 1Calculated

The predicted low lipophilicity (XLogP3-AA of -0.4) and the presence of hydrogen bond donors and acceptors suggest that this compound is likely to have moderate aqueous solubility.[3] The pyrrolidine nitrogen will be basic, with a pKa similar to other secondary amines.[2]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its unique structural and physicochemical properties.[11][12] Its significance can be attributed to several key factors:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a rigid, three-dimensional scaffold. This is in contrast to flat, aromatic systems and is crucial for creating molecules with precise spatial arrangements of functional groups, leading to highly specific interactions with biological targets.[1][4]

  • Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, allowing for the synthesis of a diverse array of stereoisomers. The spatial orientation of substituents can dramatically influence the biological activity of a molecule by altering its binding mode to target proteins.[1][4]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, influencing the molecule's solubility and ability to interact with biological targets.[3] The overall physicochemical properties of the scaffold can be fine-tuned through substitution on the ring.

  • Synthetic Versatility: The pyrrolidine ring is amenable to a wide range of chemical modifications at various positions, enabling the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.[13]

Caption: Key structural features of the pyrrolidine ring.

The Acrylamide Moiety: A Covalent Warhead

The prop-2-en-1-one, or acrylamide, functional group is a well-characterized "warhead" in the design of targeted covalent inhibitors.[7][9] Covalent inhibitors form a stable, covalent bond with their target protein, which can offer several advantages over non-covalent inhibitors:

  • Increased Potency and Efficacy: By forming an irreversible bond, covalent inhibitors can achieve a level of target inhibition that is difficult to attain with reversible binders.[8]

  • Prolonged Duration of Action: The irreversible nature of the interaction means that the inhibitory effect can persist long after the drug has been cleared from systemic circulation.[8]

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.[14]

The reactivity of the acrylamide group is based on a Michael addition reaction, where a nucleophilic residue from the target protein attacks the β-carbon of the α,β-unsaturated carbonyl system.[6] Cysteine is the most common target for acrylamide-based inhibitors due to the high nucleophilicity of its thiol side chain.[7]

G cluster_michael Michael Addition: The Covalent Mechanism reactant1 Acrylamide (Electrophile) product Covalent Adduct reactant1->product Michael Addition reactant2 Cysteine Thiol (Nucleophile) reactant2->product

Caption: The mechanism of covalent bond formation.

Synthesis and Reactivity

A plausible and efficient synthesis of this compound would involve the acylation of a suitably protected 3-aminopyrrolidine derivative with acryloyl chloride, followed by deprotection.

Proposed Synthetic Protocol
  • Protection of the Pyrrolidine Nitrogen: Commercially available (S)- or (R)-3-aminopyrrolidine dihydrochloride is first neutralized and then protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent self-reaction and ensure selective acylation of the primary amine.

  • Acylation: The Boc-protected 3-aminopyrrolidine is then reacted with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran at a low temperature (e.g., 0 °C) to control the reactivity of the acid chloride.

  • Deprotection: The resulting Boc-protected this compound is then deprotected under acidic conditions, for example, with trifluoroacetic acid in dichloromethane, to yield the final product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

The primary site of reactivity for this molecule is the electrophilic β-carbon of the acrylamide moiety, making it susceptible to attack by nucleophiles. The pyrrolidine nitrogen, as a secondary amine, will also exhibit nucleophilic and basic properties.

Potential Applications in Drug Discovery

The combination of a privileged scaffold and a covalent warhead makes this compound a highly attractive molecule for the development of targeted covalent inhibitors. Its potential applications span a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[12]

The acrylamide warhead has been successfully employed in a number of approved drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the epidermal growth factor receptor (EGFR) inhibitor osimertinib.[8] These examples validate the clinical potential of covalent inhibitors.[9]

The pyrrolidine scaffold can be further functionalized to enhance the selectivity and binding affinity of the molecule for a specific target protein. For example, substituents can be introduced at other positions on the ring to exploit additional binding pockets on the target protein.[15]

Predicted Spectroscopic Characterization

The structural features of this compound would give rise to a characteristic spectroscopic signature.

  • ¹H NMR: The ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), a multiplet for the proton at the 3-position of the pyrrolidine ring, and a series of multiplets for the remaining pyrrolidine ring protons. The N-H proton of the pyrrolidine would likely appear as a broad singlet.

  • ¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the amide (around 165-175 ppm), signals for the two vinyl carbons, and signals for the four carbons of the pyrrolidine ring.

  • IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the amide carbonyl stretch (around 1650 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ).

Safety and Handling

As with any reactive chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[17]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[18] The compound should be stored under an inert atmosphere to prevent polymerization of the acrylamide moiety.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of high potential in the field of drug discovery. Its unique combination of a three-dimensional, privileged pyrrolidine scaffold and a reactive acrylamide warhead positions it as an ideal starting point for the development of novel targeted covalent inhibitors. While further experimental validation of its properties and biological activity is required, the foundational chemical principles outlined in this guide provide a strong rationale for its investigation as a valuable tool for chemical biology and medicinal chemistry.

References

  • Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Covalent Drug Discovery. Retrieved from [Link]

  • Zhang, T., Li, Y., & Liu, Y. (2025).
  • Poyraz, S., Yilmaz, A. D., Acar, Ç., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774.
  • Wikipedia. (2023, December 29). Pyrrolidine. In Wikipedia. Retrieved from [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • NIST. (n.d.). (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3S)-pyrrolidin-3-yl]prop-2-en-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Propan-2-ylpiperidin-3-yl)pyrrolidin-2-one. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gamal, K. M. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M1487.
  • NIST. (n.d.). (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • El-Gamal, K. M., Abdel-Aziz, A. A.-M., & Al-Suwaidan, I. A. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988.
  • Woźniak, M. K., Wiergowska, M., & Szczeblewski, P. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4701.
  • Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchSquare.
  • Sweeney, J. B., & Doulcet, J. (2021).
  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(pyrrolidin-1-yl)prop-2-en-1-one (C7H11NO). Retrieved from [Link]

  • Li Petri, G., D'Annessa, I., & Ruda, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. Retrieved from [Link]

  • Wikipedia. (2024, February 16). Tirzepatide. In Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyrrolidin-3-yl)prop-2-en-1-one is a bifunctional molecule featuring a saturated pyrrolidine ring and an α,β-unsaturated ketone (enone). This unique combination of a nucleophilic secondary amine (within the pyrrolidine ring) and a Michael acceptor (the enone moiety) makes it a valuable scaffold in medicinal chemistry and drug discovery.[1] The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] The enone group is a well-known covalent warhead, capable of forming stable bonds with nucleophilic residues in target proteins. Given its potential utility, unambiguous confirmation of its chemical structure is a critical prerequisite for any research or development application.

This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the 'what' but the 'why' of each analytical choice. The described workflow constitutes a self-validating system, where orthogonal techniques provide corroborating evidence to build an unshakeable structural assignment. All protocols and data interpretations adhere to guidelines recommended by authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC).[2][3]

Chapter 1: The Foundational Check – Mass Spectrometry

1.1. Principle and Rationale

The first step in any structure elucidation workflow is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm), which allows for the determination of a unique elemental composition. This serves as a fundamental check against which all subsequent spectroscopic data must agree.[4] For this compound (C₇H₁₁NO), HRMS will confirm the presence of the expected atoms in the correct numbers.

1.2. Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometer equipped with an ESI source.[5]

  • Ionization Mode: Given the presence of a basic nitrogen atom in the pyrrolidine ring, positive ion mode ([M+H]⁺) is the logical choice for achieving sensitive ionization.[4]

  • Data Acquisition: Infuse the sample directly or via a liquid chromatography (LC) system. Acquire data in full scan mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

1.3. Data Interpretation

The expected outcome is the detection of a protonated molecular ion ([M+H]⁺). The elemental composition is calculated from the measured accurate mass and compared to the theoretical value.

ParameterTheoretical ValueObserved (Expected)Mass Accuracy (ppm)
Molecular Formula C₇H₁₁NO--
Monoisotopic Mass 125.0841 g/mol --
[M+H]⁺ m/z 126.0913126.0913 ± 0.0006< 5 ppm

Table 1: Expected High-Resolution Mass Spectrometry Data.

A measured m/z value within 5 ppm of the theoretical value provides high confidence in the elemental formula, C₇H₁₁NO. This result is the first pillar of our structural proof.

Chapter 2: Functional Group Identification – Infrared Spectroscopy

2.1. Principle and Rationale

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. For this compound, IR spectroscopy is invaluable for confirming the presence of the key N-H, C=O (ketone), and C=C (alkene) functionalities. The conjugation between the C=C and C=O groups lowers the frequency of the C=O stretch compared to a saturated ketone, a key diagnostic feature.[6]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount (a single drop if liquid, a few milligrams if solid) of the neat sample directly onto the ATR crystal (typically diamond or germanium).

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

2.3. Data Interpretation

The IR spectrum provides a molecular fingerprint. The most informative regions are analyzed for characteristic absorption bands.

Functional GroupBond VibrationExpected Frequency (cm⁻¹)Rationale & Comments
Secondary Amine N-H Stretch3300 - 3500 (weak-medium)Confirms the presence of the pyrrolidine N-H group.
Alkene C=C Stretch1610 - 1680 (variable)Indicates the vinyl group. Often appears close to the C=O stretch.
α,β-Unsaturated Ketone C=O Stretch1650 - 1685 (strong)The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.[7]
Alkane C-H Stretch2850 - 2960 (medium-strong)Corresponds to the C-H bonds of the pyrrolidine ring.

Table 2: Key Diagnostic IR Absorption Bands.

The simultaneous observation of these bands, particularly the conjugated C=O stretch below 1700 cm⁻¹, strongly supports the proposed structure and corroborates the elemental composition from MS.

Chapter 3: The Cornerstone of Elucidation – NMR Spectroscopy

3.1. Principle and Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[7] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are required to assemble the molecular puzzle.

The workflow for NMR analysis is a logical progression, starting with simple 1D spectra to identify the types and numbers of protons and carbons, and then moving to 2D experiments to establish how they are connected.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H_NMR ¹H NMR COSY COSY H_NMR->COSY H-H Connectivity Structure Final Structure H_NMR->Structure Data Integration & Assignment C_NMR ¹³C NMR HSQC HSQC C_NMR->HSQC Direct C-H Attachment C_NMR->Structure Data Integration & Assignment COSY->Structure Data Integration & Assignment HSQC->Structure Data Integration & Assignment

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

3.2. Experimental Protocol: NMR Sample Preparation & Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility) in a 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[2]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

3.3. Data Interpretation and Assignment

The structure is pieced together by analyzing the chemical shifts (δ), integration values (proton count), and coupling patterns (J-couplings) in the ¹H NMR spectrum, the chemical shifts in the ¹³C NMR spectrum, and the cross-peaks in the 2D spectra.

Structure with Numbering for Assignment:

Caption: General workflow from synthesis to final analytical validation.

4.2. Protocol: HPLC-UV-MS Purity Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the final, purified compound in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to aid ionization).

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detection:

    • UV: Monitor at multiple wavelengths, including one near the λmax of the enone chromophore (~210-250 nm).

    • MS: Scan for the expected [M+H]⁺ ion (m/z 126.1).

  • Data Analysis: Integrate the peak area of the main component in the UV chromatogram to determine its purity relative to other UV-active impurities. The MS data confirms the identity of the main peak. A purity level of >95% is typically required for biological studies.

Conclusion

The structural elucidation of this compound is achieved through a systematic and orthogonal analytical approach. High-resolution mass spectrometry establishes the correct elemental formula, C₇H₁₁NO. Infrared spectroscopy confirms the presence of the critical α,β-unsaturated ketone and secondary amine functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity of the carbon-hydrogen framework, allowing for the unambiguous assignment of the complete structure. This rigorous, multi-faceted workflow ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for its application in research and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones. Retrieved from BenchChem. [7]2. Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Retrieved from IUPAC. [2]3. Journal of the Chemical Society B: Physical Organic. (1967). Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. RSC Publishing. [6]4. PubMed. (2007, December 1). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Retrieved from PubMed.

  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from IUPAC. [3]6. PubMed. (1957, December). The spectrophotometric determination of alpha beta-unsaturated aldehydes and ketones with Girard-T reagent. I. Essential oils. Retrieved from PubMed.

  • Canadian Science Publishing. (n.d.). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY.
  • ResearchGate. (2025, August 7). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
  • American Chemical Society. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • ChemRxiv. (2022, April 29). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.
  • IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types.
  • Fiveable. (2025, August 15). α,β-unsaturated ketones Definition.
  • ResearchGate. (2025, August 5). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Taylor & Francis Online. (2021, June 15). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Novel Spiropyrrolidine Derivatives. Retrieved from Taylor & Francis Online. [8]18. NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from PMC. [4]19. SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from SpringerLink. [1]20. SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from SciSpace. [5]21. MDPI. (2025, November 21). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from MDPI.

Sources

Biological activity of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one and its Role in Covalent Inhibition

Abstract

The this compound scaffold represents a cornerstone in the development of modern targeted therapies. This chemical entity contains an electrophilic acrylamide group, which functions as a highly reactive "warhead" for forming irreversible covalent bonds with specific protein targets. Its most prominent application is as the key pharmacophore in Ibrutinib (formerly PCI-32765), a first-in-class, FDA-approved covalent inhibitor of Bruton's Tyrosine Kinase (BTK). By irreversibly binding to a cysteine residue in the BTK active site, this moiety facilitates the potent and sustained inhibition of the B-cell receptor (BCR) signaling pathway. This guide provides a comprehensive technical overview of the chemical properties, mechanism of action, and biological activities associated with this scaffold, using its role in Ibrutinib as a primary exemplar. We will delve into the molecular interactions governing its function, the downstream cellular consequences of BTK inhibition, and the standard experimental protocols used to validate its biological activity, providing researchers and drug development professionals with a foundational understanding of its significance in oncology and immunology.

Chemical Properties and the Basis for Covalent Reactivity

The biological function of the this compound moiety is intrinsically linked to its chemical structure. The core of its activity lies in the α,β-unsaturated carbonyl system of the prop-2-en-1-one group, commonly known as an acrylamide.

  • Electrophilic Nature : The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack.

  • Michael Addition Reaction : This electrophilicity makes the acrylamide group a classic Michael acceptor. It can react with nucleophilic residues on proteins, most notably the sulfhydryl group of cysteine, via a conjugate addition reaction. This reaction forms a stable, irreversible covalent bond, effectively and permanently disabling the target protein.

The pyrrolidine ring, while not directly involved in the covalent reaction, serves as a critical structural component in larger molecules like Ibrutinib, providing a scaffold to orient the acrylamide warhead correctly within the protein's binding pocket and contributing to the overall binding affinity and selectivity.

Mechanism of Action: Irreversible Inhibition of Bruton's Tyrosine Kinase (BTK)

The most well-documented biological activity of this scaffold is the covalent inhibition of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell function.[1][2]

The Role of BTK in B-Cell Receptor (BCR) Signaling

BTK is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway.[3] This pathway is fundamental for multiple aspects of B-cell life, including development, differentiation, proliferation, and survival.[2][3] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cell growth and survival.[2][4]

Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which triggers further signaling events that promote cell survival and proliferation.[1]

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Stimulation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Signaling Downstream Signaling (NF-κB, etc.) PLCG2->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor This compound (e.g., Ibrutinib) Inhibitor->BTK Covalently Inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

The Covalent Binding Event

Ibrutinib, containing the this compound warhead, is designed to fit into the ATP-binding pocket of BTK.[5] Within this pocket resides a unique cysteine residue, Cys-481. The acrylamide moiety of the inhibitor is positioned perfectly for the sulfhydryl group of Cys-481 to launch a nucleophilic attack on the β-carbon.[2][6] This results in the formation of an irreversible covalent bond, permanently locking the inhibitor in the active site.[1][2] This covalent binding leads to sustained inhibition of BTK's enzymatic activity long after the drug has cleared from circulation.[7]

Covalent_Inhibition cluster_0 BTK Active Site BTK_Protein BTK Cys481 Cysteine-481 (Nucleophile) Covalent_Bond Irreversible Covalent Bond Cys481->Covalent_Bond Inhibitor Acrylamide Warhead (Electrophile) Inhibitor->Covalent_Bond Michael Addition Inhibited_BTK Inactivated BTK Covalent_Bond->Inhibited_BTK Results in Western_Blot_Workflow A 1. Culture B-Cells B 2. Treat with Inhibitor (Dose Response) A->B C 3. Stimulate BCR (e.g., anti-IgM) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to Membrane E->F G 7. Antibody Incubation (p-BTK, p-PLCγ2) F->G H 8. Detect & Analyze Phosphorylation Levels G->H

Caption: Workflow for Western Blot validation of BTK inhibition.

Protocol: Cell Viability Assay (MTT/XTT)

This assay measures the cytotoxic or cytostatic effect of the compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for cell viability.

Methodology:

  • Cell Seeding: Seed malignant B-cells (e.g., primary CLL cells) in a 96-well plate at a density of 1-2 x 10⁵ cells/well. [8]2. Compound Treatment: Add the test compound in a serial dilution (e.g., from 0.01 µM to 100 µM) to the wells.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Selectivity and Future Directions

The acrylamide moiety is a powerful tool but can also be a source of off-target effects. Its reactivity is not exclusive to BTK. Other kinases that possess a cysteine residue at a homologous position in their active site can also be targeted. For Ibrutinib, these include kinases from the TEC family (TEC, ITK) and the EGFR family, which can contribute to some of its observed side effects. [7][9] The major challenge for covalent inhibitors is acquired resistance, most commonly through a mutation at the target cysteine residue (e.g., C481S in BTK). [10]This mutation from cysteine to serine prevents the covalent bond from forming, rendering the drug ineffective. This has driven the development of second-generation covalent inhibitors with improved selectivity and non-covalent inhibitors that can overcome this resistance mechanism.

References

  • Vertex AI Search. (2025). What is the mechanism of action of Ibrutinib (Imbruvica)?. Dr.Oracle.
  • Akinleye, A., Chen, Y., et al. (n.d.). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

  • Wikipedia. (n.d.). Ibrutinib. [Link]

  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. [Link]

  • Clark, M. A., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. RSC Chemical Biology.
  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • Patient Power. (2024). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?.
  • ACS Publications. (2024). Molecular Insights into the Impact of Mutations on the Binding Affinity of Targeted Covalent Inhibitors of BTK.
  • ASH Publications. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PMC. [Link]

  • Aalipour, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. PMC.
  • Value-Based Cancer Care. (n.d.). Ibrutinib: an Inhibitor of Bruton's Tyrosine Kinase. [Link]

  • Herman, S. E. M., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood. [Link]

  • Ponader, S., et al. (2010). Bruton's Tyrosine Kinase Inhibitor PCI-32765 Abrogates BCR- and Nurselike Cell-Derived Activation of CLL Cells In Vitro and In Vivo. Blood. [Link]

  • Byrd, J. C., et al. (2013). PCI-32765, the First BTK (Bruton's Tyrosine Kinase) Inhibitor in Clinical Trials. PMC. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. 1-(Pyrrolidin-3-YL)prop-2-EN-1-one is a small molecule of interest, incorporating a reactive acrylamide warhead attached to a pyrrolidine scaffold. This structural motif is prevalent in targeted covalent inhibitors and other biologically active molecules. An unambiguous understanding of its molecular structure is paramount, and this is achieved primarily through a combination of spectroscopic techniques.

This in-depth guide provides a detailed predictive analysis of the key spectroscopic data points for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The insights provided are designed to equip researchers with the necessary framework to confirm the synthesis, assess the purity, and understand the structural nuances of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Exemplary Experimental Protocol: A sample of this compound (~5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.[1] Data would be processed with appropriate phasing and baseline correction.

Predicted ¹H NMR Data (in CDCl₃):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hₐ (vinyl)6.10 - 6.30ddJ(a,b) ≈ 17, J(a,c) ≈ 1.51H
Hₑ (vinyl)6.00 - 6.20ddJ(b,a) ≈ 17, J(b,c) ≈ 101H
Hₐ (vinyl)5.60 - 5.80ddJ(c,a) ≈ 1.5, J(c,b) ≈ 101H
Hₓ (pyrrolidine CH)4.40 - 4.60m-1H
Pyrrolidine CH₂3.20 - 3.80m-4H
Pyrrolidine CH₂1.90 - 2.30m-2H
NH1.50 - 2.50br s-1H

Causality Behind Predictions:

  • Vinyl Protons (Hₐ, Hₑ, Hₐ): These protons are part of an acrylamide group and are expected to appear in the downfield region (5.5-6.5 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. The geminal (Hₐ), trans (Hₑ), and cis (Hₐ) protons will exhibit characteristic doublet of doublets (dd) splitting patterns with typical coupling constants.

  • Pyrrolidine Protons: The proton on the carbon bearing the amide (Hₓ) will be the most downfield of the pyrrolidine ring protons due to the deshielding effect of the nitrogen and carbonyl group. The remaining pyrrolidine protons will appear as complex multiplets in the aliphatic region.

  • NH Proton: The secondary amine proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

Visualization of Key ¹H-¹H Couplings:

Caption: Predicted COSY correlations for this compound.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Exemplary Experimental Protocol: Using the same sample prepared for ¹H NMR, a ¹³C NMR spectrum would be acquired on a 400 MHz (or higher) spectrometer, typically with proton decoupling.[2]

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
Cₐ (vinyl)128 - 132
Cₑ (vinyl)125 - 129
Cₓ (pyrrolidine CH)45 - 55
Pyrrolidine CH₂ (adjacent to N)45 - 55
Pyrrolidine CH₂25 - 35

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Vinyl Carbons (Cₐ, Cₑ): These sp² hybridized carbons will be in the olefinic region of the spectrum.

  • Pyrrolidine Carbons: The chemical shifts of the pyrrolidine carbons are influenced by their proximity to the nitrogen atom. Carbons directly attached to the nitrogen will be more downfield than the other sp³ carbons.[3][4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Exemplary Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a time-of-flight or quadrupole instrument).

Predicted Mass Spectrometric Data:

  • Molecular Weight: C₇H₁₂N₂O = 140.18 g/mol

  • Predicted [M+H]⁺: m/z = 141.19

Plausible Fragmentation Pathway: The molecule is expected to fragment via characteristic pathways for amides and cyclic amines. A common fragmentation would be the loss of the acryloyl group or fragmentation within the pyrrolidine ring.

Visualization of a Plausible ESI-MS Fragmentation:

G parent [M+H]⁺ m/z = 141.19 frag1 Loss of C₃H₃O m/z = 86.11 parent->frag1 - (CH₂=CH-C=O) frag2 Loss of C₂H₂O m/z = 99.14 parent->frag2 - (CH₂=C=O)

Caption: A potential fragmentation pathway for protonated this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Exemplary Experimental Protocol: An IR spectrum can be obtained by placing a small amount of the neat compound (if liquid) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Predicted Characteristic IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (sp²)3010 - 3095Medium
C-H Stretch (sp³)2850 - 2960Medium
C=O Stretch (amide)1650 - 1690Strong
C=C Stretch (alkene)1610 - 1680Medium
N-H Bend1550 - 1640Medium

Causality Behind Predictions:

  • N-H Stretch: The presence of the secondary amine in the pyrrolidine ring will give rise to a characteristic absorption in the 3300-3500 cm⁻¹ region.[5][6]

  • C=O Stretch: The amide carbonyl group will produce a very strong and sharp absorption band around 1650-1690 cm⁻¹. This is a key diagnostic peak.[7][8]

  • C=C Stretch: The alkene double bond will show a medium intensity band in the 1610-1680 cm⁻¹ region.

Conclusion: A Cohesive Spectroscopic Profile

The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. The predicted data in this guide provides a comprehensive set of benchmarks for researchers. The presence of the acrylamide moiety will be clearly indicated by the vinyl proton signals in the ¹H NMR spectrum, the corresponding sp² carbon signals in the ¹³C NMR, and the strong C=O and C=C stretching bands in the IR spectrum. The pyrrolidine ring will be characterized by the aliphatic signals in the NMR spectra and the N-H stretch in the IR. Finally, mass spectrometry will confirm the molecular weight and provide further structural clues through fragmentation analysis. This guide serves as a foundational resource for the successful characterization of this molecule.

References

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl.
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI.
  • Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet.
  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities - ResearchGate.
  • 13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service.
  • Pyrrolidine(123-75-1) IR Spectrum - ChemicalBook.
  • Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook.
  • (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... - ResearchGate.
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook.
  • Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

An In-Depth Technical Guide to the Biological Screening of Pyrrolidine-Containing Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the biological screening of novel pyrrolidine-containing chalcones. Chalcones, a class of aromatic ketones, are recognized for their diverse pharmacological activities, and the incorporation of a pyrrolidine moiety can significantly enhance their therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, characterization, and, most importantly, the systematic biological evaluation of these promising compounds. The guide emphasizes the causality behind experimental choices, providing field-proven insights into establishing a robust screening cascade. From initial cytotoxicity assessments to targeted antimicrobial, antioxidant, and enzyme inhibition assays, this whitepaper outlines detailed, step-by-step methodologies. All protocols are designed as self-validating systems, with in-text citations to authoritative sources underpinning key mechanistic claims and procedural standards.

Introduction: The Rationale for Pyrrolidine-Containing Chalcones in Drug Discovery

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][4] The α,β-unsaturated ketone functionality of the chalcone scaffold makes it a versatile pharmacophore.[2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural motif in numerous natural alkaloids and FDA-approved drugs.[2][5] Its incorporation into the chalcone framework is a strategic design element intended to enhance pharmacological activity through various mechanisms, such as improved binding to biological targets.[6] This guide will navigate the essential steps to systematically evaluate the biological potential of this unique chemical class.

Synthesis and Characterization of a Model Pyrrolidine-Containing Chalcone

The synthesis of pyrrolidine-containing chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[7][8][9] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[9]

General Synthesis Pathway

The general synthetic route involves the reaction of 4'-(pyrrolidin-1-yl)acetophenone with a substituted benzaldehyde in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[10]

Synthesis_Pathway acetophenone 4'-(Pyrrolidin-1-yl)acetophenone product Pyrrolidine-Containing Chalcone acetophenone->product KOH, Ethanol Claisen-Schmidt Condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->product

Caption: General Claisen-Schmidt condensation for pyrrolidine-chalcone synthesis.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • Reactant Preparation: In a round-bottom flask, dissolve 4'-(pyrrolidin-1-yl)acetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Reaction Initiation: While stirring at room temperature, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water until neutral, and dried. The crude product is then purified by recrystallization from ethanol to yield the pure chalcone.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][11]

Biological Screening Cascade: A Hierarchical Approach

A tiered screening approach is crucial for efficiently identifying the most promising candidates from a library of synthesized compounds. This cascade begins with broad cytotoxicity profiling and progresses to more specific and mechanistic assays based on initial findings.

Screening_Cascade start Synthesized Pyrrolidine-Containing Chalcones cytotoxicity PART 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial PART 2A: Antimicrobial Activity (Antibacterial & Antifungal) cytotoxicity->antimicrobial If cytotoxic to cancer cells or non-toxic to normal cells antioxidant PART 2B: Antioxidant Activity (e.g., DPPH, FRAP Assays) cytotoxicity->antioxidant Parallel or subsequent screen enzyme PART 3: Mechanistic Studies (e.g., Enzyme Inhibition, Molecular Docking) antimicrobial->enzyme If active antioxidant->enzyme If active lead Lead Candidate Identification enzyme->lead

Caption: A hierarchical workflow for the biological screening of novel compounds.

Part 1: In Vitro Cytotoxicity Assays

The initial step in evaluating any new chemical entity is to determine its effect on cell viability.[12] This provides a baseline understanding of the compound's toxicity and potential as an anticancer agent.[13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] It is a reliable, high-throughput, and cost-effective method for initial cytotoxicity screening.[13][14]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11][14]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolidine-containing chalcones (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

CompoundCell LineIC50 (µM)Selectivity Index (SI)*
Chalcone-1MCF-715.24.1
Chalcone-1HeLa22.52.8
Chalcone-1HEK29362.8-
DoxorubicinMCF-71.85.6
DoxorubicinHEK29310.1-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Part 2A: Antimicrobial Screening

Given the known antimicrobial properties of chalcones, it is prudent to evaluate these derivatives against a panel of pathogenic bacteria and fungi.[1][16]

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] It is more precise than the disk diffusion method and allows for the testing of multiple compounds simultaneously.[19]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.[20]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Chalcone-11632>64
Chalcone-281632
Ciprofloxacin10.5-
Fluconazole--2
Part 2B: Antioxidant Activity Evaluation

Chalcones are known to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[21]

A combination of assays based on different mechanisms is recommended for a comprehensive assessment of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay are commonly used.[22][23][24] The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the FRAP assay measures its reducing power.[23][25]

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound solution to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid is commonly used as a positive control.[26]

Part 3: Mechanistic Studies - Enzyme Inhibition and Molecular Docking

For compounds that exhibit significant activity in the initial screens, further investigation into their mechanism of action is warranted. This often involves assessing their ability to inhibit specific enzymes.[27]

Based on the structure of the chalcone and the results of the initial screens, specific enzyme targets can be selected. For example, if a compound shows anticancer activity, it could be tested against kinases or other enzymes involved in cancer signaling pathways.[28] Acetylcholinesterase (AChE) is another common target for chalcone derivatives due to their potential in treating neurodegenerative diseases.[29][30] Molecular docking studies can be used to predict the binding mode of the chalcones to the active site of the target enzyme, providing insights into the structure-activity relationship.[3][31][32]

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound for 15 minutes.

  • Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Reading: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Galantamine or Donepezil can be used as a positive control.[33]

Docking_Workflow protein 1. Prepare Target Protein Structure (e.g., from PDB) docking 3. Perform Molecular Docking (e.g., AutoDock, Schrödinger) protein->docking ligand 2. Prepare Ligand Structure (Synthesized Chalcone) ligand->docking analysis 4. Analyze Docking Results (Binding Energy, Interactions) docking->analysis sar 5. Elucidate Structure-Activity Relationship (SAR) analysis->sar

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Perspectives

This technical guide provides a structured and scientifically grounded approach to the biological screening of pyrrolidine-containing chalcones. By following this hierarchical cascade, researchers can efficiently identify lead compounds with promising therapeutic potential. The integration of in vitro assays with in silico methods like molecular docking provides a powerful platform for understanding the mechanism of action and guiding further lead optimization. Future studies should focus on elucidating the specific signaling pathways modulated by the most active compounds and evaluating their efficacy and safety in preclinical animal models. The versatility of the chalcone scaffold, combined with the favorable properties of the pyrrolidine moiety, ensures that this class of compounds will remain a fertile ground for drug discovery.

References

  • Pardeshi, S. D., Sonar, J. P., Dokhe, S. A., Zine, A. M., & Thore, S. N. (2016). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. International Journal of Chemical and Physical Sciences, 5(1), 34-38. [Link]

  • Jadhav, J., et al. (Year). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial studies of some novel pyrrolidine chalcones. [Link]

  • Chavan, A., & Sabale, P. (2020). Molecular docking study and antibacterial activity of novel chalcone derivatives. The Pharma Innovation Journal, 9(1), 39-42. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

  • EAS Publisher. (2019). Emerging Anti-Microbial Perspectives of Pyrrolidine Containing Murrayanine-Chalcone. [Link]

  • Nurlaili, et al. (Year). Synthesis and Molecular Docking Studies of Chalcones Derivatives as Potential Antimalarial Agent. AIP Publishing. [Link]

  • Design, Synthesis and Anti-cervical Cancer Activity of Novel Pyrrolidine-chalcone Derivatives. (Year). Journal Name. [Link]

  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2025). ACS Omega. [Link]

  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (Year). PMC. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Molecular Docking Study of Chalcone Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease. (2022). ResearchGate. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (2025). Journal Name. [Link]

  • A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. (2026). Frontiers. [Link]

  • Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. (Year). PMC. [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026). RSC Publishing. [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (Year). Source Name. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (Year). PMC. [Link]

  • Antimicrobial Susceptibility Testing. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. (Year). JOCPR. [Link]

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (2017). MDPI. [Link]

  • Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. (2017). ResearchGate. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (Year). PMC. [Link]

  • A novel antioxidant activity index (AAU) for natural products using the DPPH assay. (2025). Journal Name. [Link]

  • Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors. (2021). Taylor & Francis. [Link]

  • Anti-Cholinesterase Activity of Chalcone Derivatives: Synthesis, In Vitro Assay and Molecular Docking Study. (2021). Bentham Science Publishers. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). MDPI. [Link]

  • Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones. (Year). PMC. [Link]

  • Five Methods for Measuring Total Antioxidant Capacity (Part 1). (2025). Source Name. [Link]

Sources

Methodological & Application

Antimicrobial assays for 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of the Covalent Electrophile 1-(Pyrrolidin-3-yl)prop-2-en-1-one

Abstract

This guide details the experimental protocols for evaluating the antimicrobial activity of This compound , a synthetic fragment containing a reactive vinyl ketone warhead. Unlike reversible inhibitors, this molecule likely operates via a covalent mechanism (Michael addition) targeting nucleophilic cysteine residues in bacterial enzymes. Consequently, standard susceptibility testing must be augmented with kinetic assays and reactivity profiling to distinguish specific antimicrobial action from non-specific toxicity.

Introduction & Mechanism of Action

The molecule This compound consists of a pyrrolidine scaffold attached to a vinyl ketone moiety. Structurally, the


-unsaturated ketone acts as a "Michael acceptor," an electrophile capable of reacting with soft nucleophiles.

In the context of antimicrobial discovery, this structure represents a covalent fragment . Its mechanism typically involves the formation of an irreversible covalent bond with the thiol group (-SH) of a cysteine residue within a bacterial target protein (e.g., MurA, FabH, or Sortase A).

Key Considerations for Assay Design:

  • Time-Dependency: Covalent inhibition is a two-step process (binding followed by reaction). Efficacy may increase over time.

  • Media Stability: The reactive vinyl ketone can be quenched by free thiols or amines present in rich bacterial growth media, potentially masking potency.

  • Selectivity: High reactivity can lead to off-target toxicity in mammalian cells. Parallel cytotoxicity profiling is mandatory.

Visualizing the Mechanism

The following diagram illustrates the Michael addition mechanism driving the antimicrobial activity.

MichaelAddition Compound 1-(Pyrrolidin-3-yl) prop-2-en-1-one (Electrophile) Complex Reversible Non-Covalent Complex (E·I) Compound->Complex Binding (Kon) Target Bacterial Enzyme (Cysteine-SH) Target->Complex Adduct Irreversible Covalent Adduct (E-I) Complex->Adduct Inactivation (Kinact) Michael Addition

Figure 1: Mechanism of covalent inhibition via Michael addition to a cysteine residue.

Compound Handling & Stability

Warning: Vinyl ketones are potent alkylating agents and skin irritants. Handle in a fume hood with double gloving.

  • Stock Preparation:

    • Dissolve the compound in 100% DMSO to a concentration of 10–50 mM. Avoid protic solvents (ethanol/methanol) for long-term storage as they may react slowly with the Michael acceptor.

    • Storage: Aliquot into single-use vials and store at -80°C to prevent polymerization or hydrolysis.

  • Working Solutions:

    • Prepare fresh dilutions in sterile water or media immediately before use.

    • Stability Check: Verify the compound's integrity in Mueller-Hinton Broth (MHB) by LC-MS if MIC results are inconsistent. If degradation >20% occurs within 4 hours, switch to a defined medium (e.g., M9 Minimal Media) to reduce nucleophilic quenching.

Primary Screening: MIC & MBC Determination

Standard: CLSI M07-A10 (Broth Microdilution) [1]. Modifications: Adjusted for covalent inhibitors.

Protocol

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • 96-well polypropylene plates (prevents binding of lipophilic compounds).

  • Resazurin dye (optional for visual readout).

Step-by-Step:

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x

      
       CFU/mL) from fresh overnight colonies.
      
    • Dilute 1:150 in CAMHB to reach a final challenge concentration of ~5 x

      
       CFU/mL.
      
  • Compound Dilution:

    • Add 50 µL of CAMHB to columns 2–12 of the 96-well plate.

    • Add 100 µL of the compound (at 2x the highest desired concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (No compound).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the bacterial suspension to wells 1–11.

  • Incubation:

    • Incubate at 35 ± 2°C in ambient air.

    • Crucial Step: Read OD600 at 18 hours and 24 hours . Covalent inhibitors may show "slow onset" inhibition; a clear well at 24h but turbid at 18h suggests slow kinetics.

  • MBC Determination:

    • Plate 10 µL from all clear wells onto non-selective agar (e.g., Tryptic Soy Agar).

    • Incubate overnight. The MBC is the lowest concentration killing ≥99.9% of the initial inoculum.[1]

Secondary Profiling: Time-Kill Kinetics

To distinguish between bacteriostatic and bactericidal activity, and to assess the rate of covalent inactivation.

Protocol:

  • Prepare tubes containing CAMHB with the compound at 1x, 4x, and 8x MIC . Include a growth control (no compound).

  • Inoculate with ~5 x

    
     CFU/mL.
    
  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on agar for colony counting.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal: ≥3 log reduction (99.9% kill) within 24 hours.

    • Fast-acting: ≥3 log reduction within <4 hours.

Mechanism Validation: GSH Reactivity Assay

This assay confirms the compound acts as an electrophile by measuring its reactivity with Glutathione (GSH), a biological thiol surrogate. This is critical for validating the "warhead" mechanism [2].

Protocol:

  • Reaction Mix: Prepare a solution containing:

    • 50 µM Compound.

    • 500 µM reduced L-Glutathione (GSH) (10-fold excess).

    • PBS buffer (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction by adding equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent compound peak.

    • Monitor the appearance of the [M + GSH + H]+ adduct peak.

  • Calculation: Calculate the pseudo-first-order rate constant (

    
    ) or half-life (
    
    
    
    ).
    • 
       min: Highly reactive (potential for high toxicity).
      
    • 
       hours: Low reactivity (may require high doses).
      

Selectivity: Mammalian Cytotoxicity

To ensure the antimicrobial activity is not due to general membrane disruption or non-specific alkylation of host proteins.

Protocol:

  • Cell Line: HepG2 (liver) or HEK293 (kidney) cells.

  • Assay: Seed cells (5,000/well) in 96-well plates and adhere overnight.

  • Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM) for 24 hours.

  • Readout: Add MTT or Resazurin reagent. Incubate 2-4 hours and measure absorbance/fluorescence.

  • Calculation: Determine

    
     (concentration reducing viability by 50%).
    
  • Selectivity Index (SI):

    
    .
    
    • Target: SI > 10 (preferably > 50) for a viable drug lead.

Summary Workflow

Workflow Start Compound: This compound Step1 Primary Screen: MIC/MBC (CLSI M07) Start->Step1 Decision1 MIC < 32 µg/mL? Step1->Decision1 Step2 Secondary Screen: Time-Kill Kinetics Decision1->Step2 Yes Stop Discard / Optimize Decision1->Stop No Step3 Mechanism Check: GSH Reactivity (LC-MS) Step2->Step3 Step4 Safety Profile: Cytotoxicity (HepG2) Step3->Step4 End Lead Candidate Profile Generated Step4->End

Figure 2: Screening cascade for characterizing the antimicrobial profile.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[2][3] Link

  • Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072-10079. Link

  • Kavanagh, F. (1972). Analytical Microbiology: Volume II. Academic Press.
  • Pate, J. B., et al. (2015). M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link

Sources

Animal models for testing 1-(Pyrrolidin-3-YL)prop-2-EN-1-one efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Preclinical Efficacy Assessment of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one, a Putative Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical efficacy studies for the compound this compound. The chemical structure, specifically the prop-2-en-1-one (acrylamide) moiety, strongly suggests its classification as a targeted covalent inhibitor. This functional group acts as a Michael acceptor, designed to form an irreversible covalent bond with a nucleophilic residue, typically a cysteine, at the active site of its target protein.[1][2] This mechanism is the hallmark of first and second-generation Bruton's Tyrosine Kinase (BTK) inhibitors, such as ibrutinib and zanubrutinib, which target Cysteine 481 (Cys481) in the BTK active site.[1][3]

Given this mechanistic premise, this guide focuses on animal models relevant to the established therapeutic areas for BTK inhibitors, namely B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] We will detail the rationale for model selection, provide step-by-step protocols for robust efficacy studies, and outline key endpoints for assessing both pharmacodynamic (PD) target engagement and antitumor activity.

Mechanistic Rationale: The BTK Signaling Pathway

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][4] Upon BCR engagement, BTK is activated, triggering a downstream cascade involving PLCγ2, which is essential for B-cell proliferation, survival, trafficking, and adhesion.[4] In many B-cell malignancies, this pathway is constitutively active, driving tumor growth. Covalent inhibitors like this compound are designed to irreversibly bind to Cys481 of BTK, shutting down this pro-survival signaling.[1]

BTK_Pathway cluster_membrane cluster_inhibitor cluster_downstream BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK_node BTK LYN->BTK_node Phosphorylation PLCg2 PLCγ2 BTK_node->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Inhibitor This compound (Covalent Inhibitor) Inhibitor->BTK_node Irreversible Binding (Cys481) NFkB NF-κB / NFAT DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of a covalent inhibitor.

Rationale for Animal Model Selection

The choice of an appropriate animal model is paramount for generating clinically translatable data. The primary considerations are the model's ability to recapitulate the human disease pathophysiology and its suitability for the specific scientific questions being addressed.

Model TypeAdvantagesDisadvantagesBest For
Genetically Engineered Mouse Models (GEMMs) Intact immune system; Spontaneous tumor development in a relevant microenvironment.[5][6]Longer latency; Potential for species-specific biological differences.[5]Studying disease pathogenesis, clonal evolution, and interaction with the tumor microenvironment.[7]
Cell Line-Derived Xenografts (CDX) Rapid tumor growth; High reproducibility; Technically straightforward.[8]Lack of tumor heterogeneity; No intact immune system; Cell lines may have adapted to in vitro culture.[8]Initial, rapid screening for anti-tumor activity and dose-finding studies.[9]
Patient-Derived Xenografts (PDX) Preserves original tumor architecture, heterogeneity, and genetic features.[10][11] High clinical relevance.[10]Technically demanding; Slower growth; High cost; Requires highly immunodeficient mice.[7][11]Evaluating efficacy in a model that mimics human patient diversity and for studying drug resistance.[10][12]

Recommended Animal Models & Protocols

We recommend a tiered approach, beginning with a robust and reproducible CDX model for initial efficacy and dose-response assessment, followed by more complex GEMM or PDX models to confirm efficacy in a more clinically relevant setting.

Model 1: Mantle Cell Lymphoma (MCL) Cell Line-Derived Xenograft (CDX)

This model provides a rapid and reproducible system to evaluate the in vivo antitumor activity of this compound. The use of human MCL cell lines in immunodeficient mice is a well-established standard for preclinical assessment of novel agents.[9][13][14]

CDX_Workflow A 1. Cell Culture (e.g., Jeko-1, Mino) B 2. Cell Harvest & Preparation A->B C 3. Implantation (s.c. or i.v.) into NSG Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Treatment Initiation (e.g., 100-150 mm³) D->E F 6. Efficacy & PD Endpoint Analysis E->F

Caption: General workflow for a Cell Line-Derived Xenograft (CDX) study.

Detailed Protocol:

  • Animal Model:

    • Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old. NSG mice are preferred due to their severe immunodeficiency, which supports robust engraftment of human cell lines.[9][15]

    • Housing: Maintained in a specific-pathogen-free (SPF) facility with sterile food, water, and bedding.

  • Cell Lines and Culture:

    • Cell Lines: Jeko-1 or Mino human MCL cell lines are recommended.[9][13]

    • Culture: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase. Wash with sterile, serum-free PBS.

    • Resuspend cells at a concentration of 50 x 10⁶ cells/mL in a 1:1 mixture of PBS and Matrigel®.

    • Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Compound Formulation and Administration:

    • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for oral gavage.

    • Dosing: Based on preclinical studies with similar BTK inhibitors like ibrutinib, a starting dose of 10-25 mg/kg, administered once daily by oral gavage, is recommended.[15] Include a vehicle control group.

  • Efficacy and Pharmacodynamic (PD) Monitoring:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of general toxicity.

    • Survival: The primary endpoint can be overall survival, with euthanasia performed when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of morbidity are observed.

    • Target Engagement (PD): At the end of the study (or in a satellite group), collect tumor and spleen tissue 2-4 hours after the final dose. Analyze for:

      • BTK Occupancy: Use a probe-based assay to determine the percentage of BTK bound by the inhibitor, confirming target engagement in vivo.[16]

      • Phospho-BTK Levels: Perform Western blot analysis on tissue lysates to measure the levels of phosphorylated BTK (p-BTK at Y223) and total BTK. A significant reduction in the p-BTK/total BTK ratio indicates pathway inhibition.[15]

Model 2: Chronic Lymphocytic Leukemia (CLL) Transgenic Model

The Eµ-TCL1 transgenic mouse model is the most widely used GEMM for CLL.[17] These mice overexpress the human TCL1 oncogene in B-cells, leading to the development of a CD5+ B-cell lymphoproliferative disease that closely resembles aggressive human CLL.[5][7]

Detailed Protocol:

  • Animal Model:

    • Strain: Eµ-TCL1 transgenic mice. Disease typically develops between 10-18 months of age.[7] For more controlled studies, an adoptive transfer model is preferred.

    • Adoptive Transfer: Harvest splenocytes from a tumor-bearing Eµ-TCL1 mouse. Inject 5-10 x 10⁶ splenocytes intravenously into young (6-8 week old) C57BL/6 recipient mice. This synchronizes disease onset, which typically occurs within 2-4 weeks.

  • Compound Formulation and Administration:

    • Administer this compound and vehicle as described in Protocol 3.1.

  • Efficacy and PD Monitoring:

    • Disease Progression: Monitor disease burden by performing weekly or bi-weekly blood draws from the tail vein. Use flow cytometry to quantify the percentage of leukemic cells (CD19+CD5+) in peripheral blood.

    • Organ Infiltration: At the study endpoint, measure spleen and liver weights to assess organomegaly, a hallmark of the disease.

    • Survival: Monitor overall survival as the primary endpoint.

    • Target Engagement (PD): Collect splenocytes and peripheral blood mononuclear cells (PBMCs) to assess BTK occupancy and p-BTK levels as described in Protocol 3.1.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Example Data Summary for MCL CDX Model

Treatment Group (n=10)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1500 ± 150-+5.0 ± 1.5
Compound (10 mg/kg)600 ± 9560+4.5 ± 2.0
Compound (25 mg/kg)250 ± 6083+2.0 ± 1.8

Table 2: Example Data Summary for CLL Adoptive Transfer Model

Treatment Group (n=10)Median Survival (Days)Increase in Lifespan (%)Mean % CD19+CD5+ Cells in Blood (Day 28) ± SEM
Vehicle Control35-75 ± 8
Compound (25 mg/kg)566025 ± 5

Conclusion

The preclinical evaluation of this compound requires a scientifically rigorous and methodologically sound approach. By leveraging established animal models of B-cell malignancies, such as MCL xenografts and the Eµ-TCL1 CLL model, researchers can effectively assess the compound's anti-tumor efficacy. The protocols outlined herein provide a robust framework for determining in vivo activity, confirming on-target pathway modulation, and generating the critical data necessary to support further clinical development. It is essential to correlate efficacy endpoints with direct measures of target engagement to build a strong, mechanism-based rationale for the compound's therapeutic potential.

References

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Hematological Oncology. [Link]

  • Clark, N., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. RSC Chemical Biology. [Link]

  • Zanesi, N., et al. (2014). Mouse models in the study of chronic lymphocytic leukemia pathogenesis and therapy. Blood. [Link]

  • Singh, R., et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry. [Link]

  • Klanova, M., et al. (2012). Mouse Models of Human Mantle Cell Lymphoma for the Study of Disease Biology and for Pre-Clinical Assessment of Experimental Treatment Approaches. Blood. [Link]

  • Apollonio, B., et al. (2021). Advantages and disadvantages of mouse models of chronic lymphocytic leukemia in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Targeted covalent inhibitors. (n.d.). In Wikipedia. Retrieved February 20, 2026. [Link]

  • Zullo, K., et al. (2012). Murine models in mantle cell lymphoma. Best Practice & Research Clinical Haematology. [Link]

  • Chen, J. (2007). Animal models for chronic lymphocytic leukemia. Drug Discovery Today: Disease Models. [Link]

  • Klanova, M., et al. (2014). Mouse models of mantle cell lymphoma, complex changes in gene expression and phenotype of engrafted MCL cells: implications for preclinical research. Laboratory Investigation. [Link]

  • Painsky, A., et al. (2025). Generation of faithful autochthonous mouse models of Mantle Cell Lymphoma. Blood. [Link]

  • Vaisitti, T., et al. (2024). Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing. Frontiers in Oncology. [Link]

  • Zhang, L., et al. (2017). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. Clinical Cancer Research. [Link]

  • Kohrt, H., et al. (2016). Ibrutinib Potentiated NK Cell-Mediated Cytotoxicity in Mouse Models of B-Cell Lymphomas. Blood. [Link]

  • ten Hacken, E., & Wu, C. J. (2021). Understanding CLL biology through mouse models of human genetics. Blood. [Link]

  • De Lombaerde, S., et al. (2019). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link]

  • Gunderson, A. J., et al. (2015). Ibrutinib Exerts Potent Antifibrotic and Antitumor Activities in Mouse Models of Pancreatic Adenocarcinoma. Cancer Research. [Link]

  • Klanova, M., et al. (2014). Mouse models of mantle cell lymphoma, complex changes in gene expression and phenotype of engrafted MCL cells: Implications for preclinical research. ResearchGate. [Link]

  • Lee, J., et al. (2024). Impact of ibrutinib on inflammation in a mouse model of Graves' orbitopathy. Frontiers in Immunology. [Link]

  • Zhang, J., et al. (2018). Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease. Blood. [Link]

  • Uche, K., et al. (2018). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Leukemia & Lymphoma. [Link]

  • Irish, J. M., et al. (2017). Patient-derived xenografts of low-grade B-cell lymphomas demonstrate roles of the tumor microenvironment. Blood Advances. [Link]

  • Zhang, L., et al. (2017). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. PubMed. [Link]

  • In Vivo Models of B-Lymphoma Xenograft Human Models. (n.d.). ResearchGate. Retrieved February 20, 2026. [Link]

  • Ibrutinib. (2023). Vidium Animal Health. [Link]

Sources

High-throughput screening of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CVL Targeting the Cysteineome: High-Throughput Kinetic Screening of 1-(Pyrrolidin-3-yl)prop-2-en-1-one Analogs

Abstract

This application note details the high-throughput screening (HTS) and validation of This compound analogs. These molecules feature a pyrrolidine scaffold functionalized with an acrylamide "warhead," classifying them as Targeted Covalent Inhibitors (TCIs) . Unlike traditional reversible drugs, these analogs silence targets (typically Kinases, DUBs, or GTPases) by forming an irreversible covalent bond with nucleophilic cysteine residues. This guide addresses the specific challenges of screening covalent binders—namely, the necessity of Time-Dependent Inhibition (TDI) assays to distinguish true covalent potency (


) from reversible binding artifacts.

Introduction: The Covalent Advantage

The this compound scaffold represents a privileged structure in modern drug discovery. The pyrrolidine ring provides solubility and 3D-vectorial geometry, while the prop-2-en-1-one (acrylamide) moiety acts as a Michael acceptor. Upon binding to a target protein, the acrylamide undergoes a Michael addition reaction with a specific cysteine thiol, resulting in a permanent protein-inhibitor complex.

Why this matters for HTS: Standard HTS protocols often fail for covalent inhibitors. If a library is screened with a "mix-and-read" approach (0-minute pre-incubation), covalent binders may appear inactive because the chemical reaction (bond formation) has not yet occurred. Conversely, prolonged incubation can lead to false positives if the compound is non-specifically reactive.

Core Objective: To implement a Differential Pre-incubation HTS Workflow that identifies compounds exhibiting time-dependent potency shifts, the hallmark of specific covalent inhibition.

Critical Pre-Screening Considerations

Library Management & Chemical Stability
  • Solvent: Store analogs in 100% DMSO. Avoid protic solvents (ethanol/methanol) which can slowly react with the acrylamide over months.

  • Freeze-Thaw: Limit to <5 cycles. Acrylamides are prone to polymerization if exposed to light/heat repeatedly.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes (20–50 nL) directly into assay plates. Covalent compounds are "sticky"; traditional tip-based transfer results in significant compound loss.

Buffer Composition (The "No-Thiol" Rule)

CRITICAL: Standard kinase/protease buffers often contain DTT or


-Mercaptoethanol to stabilize the enzyme.
  • The Problem: These reducing agents contain thiols that will react with the acrylamide warhead of your analogs before they reach the protein, neutralizing the library.

  • The Solution:

    • Remove DTT/

      
      -ME completely if the protein is stable.
      
    • If a reducing agent is required, use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (< 1 mM). TCEP is a phosphine, not a thiol, and does not react with acrylamides.

Protocol 1: The "IC50 Shift" HTS Workflow

A self-validating method to distinguish reversible vs. covalent binding.

Principle: Measure the potency (IC50) of the library under two conditions:

  • Condition A (

    
    ):  Enzyme and Substrate added simultaneously with Compound.
    
  • Condition B (

    
    ):  Enzyme pre-incubated with Compound for 60 mins before Substrate addition.
    

Logic: A reversible inhibitor will show identical IC50s in both. A covalent inhibitor will show a dramatic left-shift (lower IC50) in Condition B, as the population of active enzyme is permanently depleted over time.

Step-by-Step Procedure (384-well Format)
StepActionVolumeNotes
1 Dispense Compounds 50 nLAcoustic transfer. Final Conc: Dose-response (e.g., 10

M to 1 nM).
2 Dispense Enzyme 5

L
Buffer: 50 mM HEPES pH 7.5, 0.01% Brij-35, 0.5 mM TCEP .
3 Pre-Incubation (Variable) N/APlate A: 0 min. Plate B: 60 min at RT.
4 Add Substrate Mix 5

L
Contains ATP + Peptide (for Kinase) or Ub-AMC (for DUB).
5 Reaction 10

L
Incubate for linear velocity phase (e.g., 30-60 min).
6 Detection 10

L
Add detection reagent (e.g., ADP-Glo or Fluorescence stop buffer).
7 Read Signal N/AEnVision or similar multimode reader.
Data Visualization: The Shift

The following diagram illustrates the expected kinetic behavior and the workflow logic.

HTS_Workflow cluster_Assay Dual-Stream Assay Library Acrylamide Analog Library (100% DMSO) Dispense Acoustic Dispensing (50 nL) Library->Dispense PlateA Plate A: t=0 min (No Pre-incubation) Dispense->PlateA PlateB Plate B: t=60 min (Covalent Bonding Phase) Dispense->PlateB Substrate Substrate Addition (Initiate Reaction) PlateA->Substrate PlateB->Substrate  Allows bond formation Read Signal Detection Substrate->Read Analysis Calculate Shift: IC50(t0) / IC50(t60) Read->Analysis

Caption: Dual-stream HTS workflow. A shift ratio >5x typically indicates covalent engagement.

Protocol 2: Hit Validation via Intact Protein LC-MS

Confirms that the "Shift" is due to physical adduct formation, not assay interference.

Objective: Observe the mass increase of the target protein corresponding to the molecular weight of the inhibitor.

  • Reaction: Incubate Target Protein (1

    
    M) with Compound (10 
    
    
    
    M) for 60 mins.
  • Control: Incubate Protein with DMSO only.

  • Quench: Add Formic Acid to 1% final concentration.

  • LC-MS Run:

    • Column: C4 Reverse Phase (e.g., Waters BEH C4).

    • Gradient: 5% to 95% Acetonitrile in water (+0.1% Formic Acid).

    • Deconvolution: Use MaxEnt1 (Waters) or BioPharma Finder (Thermo) to deconvolute the charge envelope.

  • Result Interpretation:

    • Target Mass:

      
      .
      
    • Note: Since it is a Michael addition, there is no leaving group . The mass shift equals the exact molecular weight of the analog.

Data Analysis: Calculating Kinetic Parameters

For covalent inhibitors, IC50 is time-dependent and therefore a poor metric for SAR (Structure-Activity Relationship). You must calculate


.

The Kinetic Scheme:



Where:

  • 
    : Reversible binding affinity (first step).
    
  • 
    : Rate of covalent bond formation (second step).
    

Simplified Calculation for HTS: Use the k_obs method.

  • Measure % Inhibition at multiple time points.[1][2]

  • Plot

    
     vs. Time to get the observed rate constant (
    
    
    
    ) for each concentration.
  • Plot

    
     vs. [Inhibitor Concentration].
    
  • Fit to the hyperbolic equation:

    
    
    

Table 1: Interpretation of Screening Data

MetricReversible BinderCovalent Binder (Specific)Covalent (Non-Specific)
IC50 Shift Ratio

1.0
Ratio > 10.0Ratio > 10.0
Mass Spec No Adduct+MW of Ligand (Single)+MW (Multiple/Poly)
Jump-Dilution Activity RecoversActivity remains inhibitedActivity remains inhibited
Hill Slope ~1.0Often Steep (>1.5)Variable

References

  • Singh, J., et al. (2011).[3] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Schwartz, P. A., et al. (2014). "Covalent Kinase Inhibitors: A Two-Step Mechanism." Methods in Enzymology, 548, 119-140. Link

  • London, N., et al. (2020). "Covalent fragment screening of the cysteineome." Nature Chemical Biology, 16, 125–133. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1-(Pyrrolidin-3-YL)prop-2-EN-1-one. This resource is designed to provide in-depth information and practical guidance on the stability of this compound in solution. As a molecule featuring an acrylamide "warhead," it is a valuable tool in covalent inhibitor design but requires careful handling to ensure experimental success and reproducibility.[1][2] This guide will address common questions and troubleshooting scenarios to help you navigate the complexities of working with this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability issues stem from the high reactivity of the acrylamide functional group. Key concerns include:

  • Michael Addition: The vinyl group is a Michael acceptor and is susceptible to nucleophilic attack from various sources, including solvents, buffer components (e.g., primary and secondary amines, thiols), and biological macromolecules.[3][4]

  • Polymerization: Like other vinyl compounds, this compound can undergo polymerization, especially when exposed to light, heat, or radical initiators.[5]

  • Hydrolysis: Under strongly acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding acrylic acid and pyrrolidine amine.[6]

Q2: What is the recommended solvent for preparing stock solutions?

For short-term storage, anhydrous, aprotic solvents such as DMSO or DMF are recommended. For aqueous experiments, it is best to prepare fresh solutions in the desired buffer immediately before use. If an aqueous stock solution is necessary, use a buffer with a pH between 6.0 and 8.0 and store it at -80°C in small aliquots to minimize freeze-thaw cycles.[7] Note that a decrease in pH below 6.0 can significantly reduce stability.[7]

Q3: How should I store solutions of this compound?

  • Solid Form: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[8]

  • Stock Solutions: Store stock solutions in anhydrous DMSO or DMF at -80°C. Protect from light.

  • Aqueous Solutions: It is strongly advised to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, keep the solution on ice and use it within a few hours.

Q4: Can I use buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) with this compound?

It is highly discouraged. Primary and secondary amines, as well as thiols, are potent nucleophiles that can readily undergo a Michael addition reaction with the acrylamide moiety of this compound.[3][4] This will lead to the degradation of your compound and the formation of adducts, compromising your experimental results. Opt for buffers that do not contain nucleophilic species, such as HEPES, MOPS, or phosphate-buffered saline (PBS).

Troubleshooting Guide

Problem: I observe a rapid decrease in the concentration of my compound in my stock solution, even when stored at low temperatures.
Possible CauseProposed Solution & Explanation
Water Contamination in Solvent Even small amounts of water in solvents like DMSO can lead to gradual hydrolysis over time. Use fresh, anhydrous grade solvents to prepare stock solutions. Consider storing the solvent over molecular sieves to maintain dryness.
Exposure to Light The vinyl group can be susceptible to light-induced polymerization or degradation. Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.
Inappropriate Storage Temperature While counterintuitive, for some reactive compounds, freezer storage of solutions can cause them to become supersaturated upon thawing, potentially leading to precipitation or aggregation. However, for acrylamides, freezer storage is generally recommended to slow down degradation reactions. Ensure your freezer is maintaining a stable temperature.
Problem: My experimental results are inconsistent, or I see a loss of activity over the course of my assay.
Possible CauseProposed Solution & Explanation
Reaction with Assay Media Components Biological media are complex mixtures containing amino acids, vitamins, and other potential nucleophiles. For example, free cysteine or glutathione in cell culture media can react with the compound. It is crucial to assess the stability of the compound in your specific assay medium.
Time-Dependent Degradation in Aqueous Buffer The compound may be unstable in your aqueous assay buffer, leading to a decrease in the effective concentration over the course of the experiment. This can lead to variability in your results.
Off-Target Covalent Modification The reactive nature of the acrylamide can lead to non-specific binding to other proteins or biomolecules in your assay system, depleting the concentration of the compound available to interact with your target of interest.[1]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol allows for the quantitative assessment of the stability of this compound in a chosen solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of interest.

  • Immediately inject a sample (t=0) onto the HPLC to determine the initial peak area.

  • Incubate the solution under your experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.

  • Monitor the decrease in the peak area of the parent compound over time. The appearance of new peaks can indicate degradation products.

  • Plot the percentage of the remaining compound against time to determine its stability profile.

Protocol 2: Glutathione (GSH) Reactivity Assay

This protocol assesses the reactivity of the compound with a model thiol, which can be indicative of its potential for off-target reactions.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare a 10 mM stock solution of GSH in phosphate buffer.

  • In a microcentrifuge tube, mix the compound stock, GSH stock, and phosphate buffer to final concentrations of 100 µM compound and 1 mM GSH.

  • Incubate the reaction at room temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and dilute it with the mobile phase.

  • Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.

Visualized Degradation Pathways & Workflows

Potential Degradation Pathways Compound This compound MichaelAdduct Michael Adduct Compound->MichaelAdduct Michael Addition Polymer Polymer Compound->Polymer Polymerization HydrolysisProduct Hydrolysis Products (Acrylic Acid + Amine) Compound->HydrolysisProduct Hydrolysis Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->MichaelAdduct Initiator Initiator (Light, Heat, Radicals) Initiator->Polymer Water H2O (Acid/Base) Water->HydrolysisProduct

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment start Prepare fresh stock solution in anhydrous DMSO dilute Dilute stock into aqueous test buffer start->dilute t0 Analyze t=0 sample (HPLC or LC-MS) dilute->t0 incubate Incubate solution under experimental conditions dilute->incubate timepoint Take aliquots at various time points incubate->timepoint analyze Analyze time point samples timepoint->analyze data Plot % remaining compound vs. time analyze->data end Determine stability profile and half-life data->end

Caption: Workflow for assessing the stability of the compound in solution.

References

  • Slideshare. (n.d.). Acidic and Alkaline Hydrolysis of Polyacrylamide. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acrylamide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACRYLAMIDE. Retrieved from [Link]

  • SNF. (n.d.). AQUEOUS ACRYLAMIDE. Retrieved from [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(Pyrrolidin-1-yl)prop-2-en-1-one. Retrieved from [Link]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Barf, T., & Covey, T. (2018). Covalent inhibition in drug discovery. RSC Drug Discovery Series, (61), 1-22.
  • International Agency for Research on Cancer. (1999). N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Retrieved from [Link]

  • ACS Publications. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(86), 54695-54704. Retrieved from [Link]

  • ResearchGate. (2020). Network formation by aza-Michael addition of primary amines to vinyl end groups of enzymatically synthesized poly(glycerol adipate). Macromolecular Chemistry and Physics, 221(18), 2000216. Retrieved from [Link]

Sources

Overcoming poor solubility of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. By understanding its structural components—a basic pyrrolidine ring and a reactive α,β-unsaturated ketone system—we can strategically address and solve solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by two key moieties:

  • The Pyrrolidine Ring: This is a cyclic secondary amine, which is basic in nature. The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule's solubility highly dependent on pH.[1][2] In acidic conditions, the protonated form becomes a cation, which significantly enhances its solubility in aqueous media. The pyrrolidine motif is often incorporated into drug candidates to improve aqueous solubility and other physicochemical properties.[3]

  • The prop-2-en-1-one (Vinyl Ketone) Group: This is a relatively non-polar, hydrophobic portion of the molecule. This group makes the compound a Michael acceptor, which confers reactivity but can limit aqueous solubility. The simplest vinyl ketone, methyl vinyl ketone, is noted to be soluble in water and polar organic solvents, suggesting that small enones are not inherently insoluble.[4][5]

The interplay between the hydrophilic, basic amine and the more hydrophobic vinyl ketone determines the overall solubility profile.

Q2: My compound is not dissolving in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?

A2: The most direct first step is to modify the pH of your buffer. Since the pyrrolidine nitrogen is basic, lowering the pH will protonate it, creating a more soluble salt form in situ.[6][7]

  • Actionable Advice: Add a small amount of a dilute acid (e.g., 100 mM HCl) dropwise to your suspension while monitoring the pH. Aim for a pH between 4 and 6. Many amine-containing compounds show a dramatic increase in solubility in this range.[8] Always check if a low pH environment affects the stability of your compound or the integrity of your assay.

Q3: What organic solvents are recommended for preparing a high-concentration stock solution?

A3: For creating a concentrated stock, polar aprotic solvents are generally the best starting point.[9]

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): The most common choice for dissolving a wide range of compounds for biological assays.[10]

    • Dimethylformamide (DMF): Another strong polar aprotic solvent.

    • Ethanol: A polar protic solvent that can be a good choice, especially if DMSO is incompatible with your experimental system.[11]

  • Causality: These solvents are effective because they can engage in dipole-dipole interactions and, in the case of ethanol, hydrogen bonding, which helps to break down the crystal lattice of the solid compound.[12] It is crucial to prepare stock solutions at a concentration that avoids precipitation upon dilution into your final aqueous medium.[9]

Q4: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I solve this?

A4: This is a common problem when the final concentration of the organic solvent is too low to maintain solubility. The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one.

  • Use a Co-solvent: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic solvent (a co-solvent).[13][14] Common co-solvents include ethanol, propylene glycol, or polyethylene glycols (PEGs).[11][14] A final concentration of 1-5% co-solvent can often be sufficient to keep the compound in solution without negatively impacting biological systems.[13]

  • Improve Dilution Technique: Add the stock solution to a constantly stirring or vortexing volume of the aqueous buffer. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.[9]

  • Consider an Intermediate Dilution Step: Perform a serial dilution, first into a solution with a higher percentage of co-solvent, and then into the final assay buffer.

Q5: Are there any advanced formulation strategies to improve the bioavailability of this compound for in vivo studies?

A5: Yes, for drug development applications where oral or parenteral delivery is required, several advanced strategies can be employed to overcome poor solubility.[15][16]

  • Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride or tartrate salt) is a common and highly effective method for increasing both solubility and dissolution rate.[17][18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the poorly soluble part of the drug within their hydrophobic core while presenting a hydrophilic exterior.[16][19]

  • Lipid-Based Formulations: If the compound has sufficient lipophilicity, formulating it in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can significantly enhance oral absorption by presenting the drug in a pre-dissolved state.[15][17]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state can lead to substantially higher apparent solubility and dissolution rates.[16][20]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to systematically address solubility issues.

Solubility Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting poor solubility.

G cluster_0 start Start: Compound Fails to Dissolve in Aqueous Buffer q_ph Is pH modification permissible in your assay? start->q_ph p_ph Protocol 1: Perform pH Titration q_ph->p_ph  Yes q_stock Is preparing an organic stock solution an option? q_ph->q_stock  No p_ph->q_stock  Insoluble success Success: Compound Solubilized p_ph->success  Soluble p_stock Protocol 2: Prepare Organic Stock (e.g., DMSO) q_stock->p_stock  Yes p_advanced Consider Advanced Formulation: - Salt Formation - Cyclodextrin Complexation - Solid Dispersion q_stock->p_advanced  No q_precip Does compound precipitate upon dilution? p_stock->q_precip p_cosolvent Use Co-solvent Strategy: - Add co-solvent (1-5% EtOH, PEG) to final buffer. - Improve dilution technique. q_precip->p_cosolvent  Yes q_precip->success  No p_cosolvent->p_advanced  Insoluble p_cosolvent->success  Soluble fail Issue Persists: Consult Advanced Formulation Scientist p_advanced->fail

Caption: Decision tree for systematic solubility troubleshooting.

Protocol 1: Aqueous Solubility Enhancement via pH Modification

This protocol details how to systematically test the effect of pH on the solubility of this compound.

Objective: To determine if acidification of the aqueous medium can solubilize the compound by protonating the pyrrolidine nitrogen.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 100 mM HCl

  • 100 mM NaOH

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare Suspension: Add a pre-weighed amount of the compound to a known volume of your aqueous buffer to create a suspension at the target concentration.

  • Initial pH: Measure and record the initial pH of the suspension.

  • Acidification: While stirring, add 100 mM HCl dropwise. Pause after each addition to allow for equilibration and observe for dissolution.

  • Monitor pH and Solubility: Continuously monitor the pH. Note the pH at which the compound fully dissolves. A visual check for the absence of solid particles is usually sufficient.

  • Back Titration (Optional): If the compound dissolves at a low pH, you can slowly add 100 mM NaOH to raise the pH back towards your target. Note if and at what pH the compound begins to precipitate. This helps define the viable pH window for solubility.

  • Validation: Once dissolved, ensure the final solution is stable by letting it sit for a period (e.g., 1-2 hours) and checking for any signs of precipitation.

Expected Outcome: You will identify a pH range in which the compound is soluble, which is critical for designing your experimental buffers.

G cluster_0 Compound_Insoluble Insoluble Compound (Neutral pH) (R₂N) Compound_Soluble Soluble Compound (Acidic pH) (R₂NH⁺) Compound_Insoluble->Compound_Soluble + H⁺ Compound_Soluble->Compound_Insoluble - H⁺ (add base)

Caption: pH-dependent equilibrium of the pyrrolidine moiety.

Protocol 2: Preparation of a Concentrated Stock Solution and Dilution

This protocol provides a standard method for preparing a DMSO stock and diluting it into an aqueous medium, minimizing precipitation.

Objective: To create a stable, high-concentration stock solution for serial dilution into experimental assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Aqueous assay buffer (with or without co-solvent)

Procedure:

  • Stock Preparation: Accurately weigh the compound into a suitable vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the vial vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Ensure the compound is fully dissolved before use.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

  • Dilution into Aqueous Buffer: a. Dispense the final volume of aqueous buffer into a tube. b. While the buffer is actively being vortexed, add the required small volume of the DMSO stock solution directly into the vortex. c. Continue vortexing for an additional 10-15 seconds to ensure complete and rapid mixing. d. Visually inspect the final solution for any signs of cloudiness or precipitation.

Data Summary Table

The choice of solvent is critical. The following table summarizes common solvents and their properties relevant to solubilizing compounds for biological research.

SolventTypePolarityCommon UseKey Considerations
Water (pH adjusted) Polar ProticHighFinal assay mediumSolubility is highly pH-dependent for ionizable compounds.[6]
DMSO Polar AproticHighHigh-concentration stock solutions for in vitro assays.[10]Can be toxic to some cells at >0.5% (v/v).
Ethanol Polar ProticMedium-HighStock solutions; often used as a co-solvent.[11]Generally well-tolerated by cells at low concentrations (<1%).
Methanol Polar ProticHighOrganic synthesis workupsGenerally too toxic for direct use in cell-based assays.
Propylene Glycol Polar ProticMediumCo-solvent for in vitro and in vivo formulations.[14]Viscous; can be a good alternative to ethanol.
PEG 400 Polar ProticMediumCo-solvent for in vivo formulations.[14]High viscosity; excellent solubilizing agent.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • How does co-solvency increase solubility. (2025). Filo. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Co-solvents.pptx. SlideShare. [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026). Solarbio. [Link]

  • 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine | Solubility of Things. Solubility of Things. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Methyl vinyl ketone - Wikipedia. Wikipedia. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). ResearchGate. [Link]

  • Cas 31605-88-6,1-(pyrrolidin-1-yl)prop-2-en-1-one | lookchem. lookchem. [Link]

  • (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. NIST WebBook. [Link]

  • 1-[(3S)-pyrrolidin-3-yl]prop-2-en-1-amine. PubChem. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. [Link]

  • 1-(1-Propan-2-ylpiperidin-3-yl)pyrrolidin-2-one. PubChem. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • Solubility and pH of amines. The University of Edinburgh. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • 1-(Pyrrolidin-1-yl)prop-2-en-1-one. Chem-Space. [Link]

  • 1-(prop-2-yn-1-yl)pyrrolidine. AMERICAN ELEMENTS. [Link]

Sources

Covalent Fragment Support Center: 1-(Pyrrolidin-3-yl)prop-2-en-1-one

[1]

Executive Technical Summary

1-(Pyrrolidin-3-yl)prop-2-en-1-one is a highly reactive chemical probe containing an

1vinyl ketone

Critical Distinction: Vinyl ketones are significantly more electrophilic than acrylamides. They act as aggressive Michael acceptors, reacting rapidly with nucleophilic cysteine thiols.

  • Primary Toxicity Driver: Rapid depletion of cellular Glutathione (GSH), leading to ferroptosis or ROS-mediated apoptosis.

  • Secondary Toxicity Driver: Promiscuous alkylation of non-catalytic surface cysteines on off-target proteins.[1]

This guide provides a self-validating troubleshooting workflow to distinguish between specific pharmacological effects and chemical toxicity (assay artifacts).

Mechanism of Action & Toxicity[2][3]

To troubleshoot effectively, you must visualize the competing pathways occurring in your cell culture.

ToxicityMechanismCompound1-(Pyrrolidin-3-yl)prop-2-en-1-oneCellCellular EnvironmentCompound->CellTargetSpecific Target(Cys-Ligand)Cell->TargetLow Conc.High SelectivityGSHGlutathione (GSH)PoolCell->GSHHigh Reactivity(Michael Addition)OffTargetNon-SpecificProteinsCell->OffTargetPromiscuousAlkylationEfficacyTherapeuticEffectTarget->EfficacyROSROS Accumulation(Oxidative Stress)GSH->ROSDepletionDeathCell Death(Ferroptosis/Apoptosis)OffTarget->DeathProteotoxic StressROS->Death

Figure 1: The Dual-Pathway of Covalent Fragments.[1] The vinyl ketone moiety (blue) can either hit the specific target (green) or deplete the cellular antioxidant pool (yellow/red), causing false-positive toxicity.

Troubleshooting Guides (FAQ Format)

Issue 1: "My cells are dying immediately (within 1-4 hours) at concentrations >1 µM."

Diagnosis: This is likely Chemical Toxicity (GSH Depletion), not on-target pharmacology.[1] The Science: Vinyl ketones react with free thiols (GSH) orders of magnitude faster than acrylamides. If the intracellular GSH concentration (typically 1–10 mM) drops below a critical threshold, cells undergo ferroptosis. Validation Protocol: Perform a GSH Rescue Experiment .

  • Pre-treat cells with N-Acetylcysteine (NAC) (2–5 mM) or GSH-Ethyl Ester (1 mM) for 1 hour.[1]

  • Add your compound.[2]

  • Result: If NAC prevents cell death, the toxicity is ROS-mediated (off-target).[1] If toxicity persists, it may be mechanism-based.[1]

Issue 2: "The IC50 curve is extremely steep (Hill slope > 3)."

Diagnosis: This indicates a "cliff-edge" effect, typical of stoichiometric titration of cellular defenses rather than equilibrium binding. The Science: The cells survive until the compound concentration exceeds the cell's capacity to synthesize GSH. Once that buffer is exhausted, the population crashes simultaneously. Solution:

  • Switch to a Pulse-Chase Assay (see Protocol B).[1] Covalent inhibitors only need brief exposure to engage their target. Continuous exposure (48–72h) biases the data toward non-specific toxicity.

Issue 3: "I see precipitation or inconsistent potency in media."

Diagnosis: Instability/Polymerization. The Science:

  • Polymerization: Especially in concentrated DMSO stocks exposed to light/heat.

  • Protein Adducts: Reacting with BSA/FBS thiols in the media before reaching the cell. Corrective Action:

  • Storage: Store neat oil at -80°C under Nitrogen/Argon.

  • Preparation: Make fresh DMSO stocks immediately before use. Do not store diluted stocks.

  • Media: Reduce FBS concentration to 1-2% during the "Pulse" phase to minimize sequestration by serum albumin.

Validated Experimental Protocols

Protocol A: The GSH Rescue Assay (Distinguishing Mechanism)

Purpose: To prove if toxicity is driven by oxidative stress.

StepActionReagent/ConditionCritical Note
1Seed Cells5,000 cells/well (96-well)Allow 24h attachment.
2Pre-treatment Group A: Media onlyGroup B: 5 mM NAC (pH 7.[1]4)Neutralize NAC with NaOH before adding; acidic NAC kills cells.
3Incubation1 hour at 37°CAllows NAC to boost intracellular GSH pools.
4Compound AdditionSerial dilution of 1-(Pyrrolidin-3-yl)...[1]Keep NAC present in Group B.
5ReadoutCell Viability (CTG/MTT) at 24hCompare IC50 shift.

Interpretation:

  • Shift > 10-fold (Group B is safer): Toxicity is non-specific (GSH depletion).

  • No Shift: Toxicity is likely on-target or driven by a non-cysteine mechanism.[1]

Protocol B: The "Pulse-Chase" Washout Assay

Purpose: To leverage the covalent nature of the molecule for higher selectivity.[1]

  • Pulse: Treat cells with the compound for 1 hour only.

  • Wash: Aspirate media. Wash 2x with warm PBS (removes unbound compound).

  • Chase: Add fresh, compound-free media.

  • Incubation: Incubate for 24–48 hours.

  • Readout: Measure viability or downstream signaling (Western Blot).

Why this works: The covalent bond forms quickly (minutes to hours). Once bound, the inhibitor stays on the target. Washing out the excess compound prevents it from slowly chewing up the cell's glutathione over the next 48 hours.

Decision Logic Flowchart

Use this logic gate to determine your next step.

TroubleshootingFlowStartStart: Observed CytotoxicityCheckTimeIs death rapid (<4 hours)?Start->CheckTimeRapidDeathSuspect GSH DepletionCheckTime->RapidDeathYesSlowDeathSuspect Target ModulationCheckTime->SlowDeathNoRescueExpRun NAC/GSH Rescue AssayRapidDeath->RescueExpSlowDeath->RescueExpConfirmingResultRescueDoes NAC rescue viability?RescueExp->ResultRescueYesRescueToxicity is OFF-TARGET(Oxidative Stress)ResultRescue->YesRescueYesNoRescueToxicity is ON-TARGET(or non-Cys mechanism)ResultRescue->NoRescueNoAction1Action: Use Pulse-Chase ProtocolReduce exposure timeYesRescue->Action1Action2Action: Verify Target Engagement(Western Blot/Mass Spec)NoRescue->Action2

Figure 2: Troubleshooting Logic Gate. Follow the path to determine if you are observing artifactual toxicity.

References

  • Mechanism of Michael Acceptor Toxicity

    • Schwöbel, J. A. H., et al. (2011). "Glutathione toxicity of α,β-unsaturated carbonyl compounds." Chemical Research in Toxicology.

    • Note: Establishes the correlation between electrophilicity (vinyl ketones > acrylamides)
  • GSH Rescue Methodology

    • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Toxicological aspects of covalent drugs." Expert Opinion on Drug Metabolism & Toxicology.

    • Note: Defines the standard NAC rescue protocols for covalent warheads.
  • Washout (Pulse-Chase)

    • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

    • Note: The authoritative guide on designing assays for irreversible inhibitors.
  • Structure-Activity Relationships of Enones

    • Schultz, T. W., & Yarbrough, J. W. (2004). "Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds." SAR and QSAR in Environmental Research.

    • Note: Confirms that ketones are more toxic than aldehydes or esters in this class.

Validation & Comparative

A Comparative Guide to Chalcones in Oncology: Evaluating 1-(Pyrrolidin-3-YL)prop-2-EN-1-one Against Established Anticancer Chalconoids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of Chalcones in Cancer Therapy

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain scaffold of 1,3-diaryl-2-propen-1-one.[1] Their presence in a variety of edible plants and their role as precursors to other flavonoids has long made them a subject of interest in medicinal chemistry.[2] The simple, yet versatile, chemical structure of chalcones allows for extensive synthetic modification, leading to a vast library of derivatives with a broad spectrum of biological activities, most notably, potent anticancer effects.[1]

The anticancer properties of chalcones are multifaceted, targeting numerous cellular processes and signaling pathways crucial for cancer cell proliferation and survival.[3] These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3][4] Furthermore, many chalcone derivatives have been shown to overcome multidrug resistance, a significant hurdle in conventional cancer chemotherapy.[3] This guide provides a comparative analysis of the emerging chalcone derivative, 1-(Pyrrolidin-3-YL)prop-2-EN-1-one, with other well-established anticancer chalcones, offering insights for researchers and drug development professionals.

Focus Compound: this compound - A Structural Perspective

To date, there is a notable absence of published experimental data specifically detailing the anticancer activity of this compound. However, its chemical structure, featuring a pyrrolidine ring, places it within a class of heterocyclic chalcones that have demonstrated significant cytotoxic potential. The pyrrolidine moiety, a five-membered saturated nitrogen-containing ring, is a common feature in many biologically active compounds and can significantly influence a molecule's pharmacological properties.[5]

The presence of the pyrrolidine ring introduces a non-aromatic, heterocyclic component to the chalcone scaffold. This can impact the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. Based on the structure-activity relationships (SAR) of other heterocyclic chalcones, the pyrrolidine ring in this compound could potentially enhance its anticancer activity and selectivity compared to chalcones with simple aryl rings.

Comparator Chalcones: A Review of Established Anticancer Activity

To provide a framework for evaluating the potential of this compound, we will examine the experimental data for several well-characterized chalcones, including those with heterocyclic moieties.

Pyrrolidine-Containing Chalcones: Direct Comparators

A study by S. D. Pardeshi and colleagues detailed the synthesis and in vitro anticancer evaluation of a series of novel pyrrolidine chalcones.[6] These compounds, which feature a pyrrolidine ring attached to one of the aryl rings of the chalcone backbone, have shown promising activity against human breast cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Pyrrolidine Chalcone Derivatives [6]

CompoundCancer Cell LineIC50 (µg/mL)
3IP MCF-725-30
3FP MDA-MB-46825

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These findings are significant as they provide direct evidence that the incorporation of a pyrrolidine ring into the chalcone structure is compatible with, and can lead to, notable anticancer activity. The moderate IC50 values against both MCF-7 and MDA-MB-468 cell lines suggest that these compounds warrant further investigation.

Licochalcone A: A Natural Chalcone with Broad-Spectrum Activity

Licochalcone A, isolated from the roots of licorice (Glycyrrhiza species), is one of the most extensively studied natural chalcones. It has demonstrated potent anticancer effects against a wide range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of Licochalcone A

Cancer Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer10-40[7]
SW480Colon Cancer7[8]
SW620Colon Cancer8.8[8]
SKOV3Ovarian Cancer19.22[9]
PC-3Prostate Cancer15.73 - 23.35[10]
LNCaPProstate Cancer15.73 - 23.35[10]
22Rv1Prostate Cancer15.73 - 23.35[10]

Licochalcone A's mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways like AKT.[7] It also causes cell cycle arrest.[8]

Xanthohumol: A Prenylated Chalcone from Hops

Xanthohumol, a prenylated chalcone found in hops (Humulus lupulus), has garnered significant attention for its chemopreventive and therapeutic potential.

Table 3: In Vitro Anticancer Activity of Xanthohumol

Cancer Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer6.7[5]
Hs578TBreast Cancer4.78[5]
HCT-15Colon Cancer3.6[5][11]
A-2780Ovarian Cancer0.52 (48h), 5.2 (96h)[5]
HPAF-IIPancreatic Cancer3.89 µg/mL[12]
AsPC-1Pancreatic Cancer6.8 µg/mL[12]

Xanthohumol's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis via caspase-dependent pathways and the inhibition of cancer cell invasion.[5]

Panduratin A: A Cyclohexenyl Chalcone with Potent Cytotoxicity

Panduratin A, isolated from Boesenbergia pandurata, is a cyclohexenyl chalcone derivative that has shown potent anticancer activity.

Table 4: In Vitro Anticancer Activity of Panduratin A

Cancer Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer15[13][14]
T47DBreast Cancer17.5[13]
A549Lung Cancer10.8[15]
H1975Lung Cancer5.58 µg/mL[16]

Panduratin A induces apoptosis through a mitochondrial-dependent pathway and causes cell cycle arrest at the G0/G1 phase.[13] It has also been shown to inhibit the NF-κB signaling pathway.[15]

Comparative Analysis: Mechanistic Insights and Structure-Activity Relationships

The anticancer efficacy of chalcones is intrinsically linked to their chemical structure. The presence and position of various substituents on the two aryl rings, as well as the nature of the heterocyclic rings, can profoundly influence their biological activity.

The Role of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone moiety is a key pharmacophore of the chalcone scaffold. It acts as a Michael acceptor, allowing for covalent interactions with nucleophilic residues (such as cysteine) in target proteins. This interaction is believed to be crucial for the biological activity of many chalcones.

Influence of Heterocyclic Rings

The incorporation of heterocyclic rings, such as the pyrrolidine in this compound, can significantly modulate the anticancer properties of chalcones.[17] Heterocyclic chalcones often exhibit enhanced potency and improved selectivity compared to their non-heterocyclic counterparts. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, potentially facilitating stronger interactions with target enzymes or receptors.

Key Signaling Pathways Targeted by Chalcones

Many potent anticancer chalcones exert their effects by modulating critical signaling pathways that are often dysregulated in cancer.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, cell survival, and proliferation.[18] Several chalcones, including Panduratin A and Licochalcone A, have been shown to inhibit NF-κB activation, thereby suppressing the expression of downstream genes involved in tumor progression.[15][18]

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by chalcones.

  • Apoptosis Pathways: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Chalcones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] This often involves the activation of a cascade of enzymes called caspases.[20]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death_Ligand Death_Receptor Death_Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cell_Stress Cell_Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Chalcones_A Chalcones Chalcones_A->Mitochondrion Induction of Stress Chalcones_B Chalcones Chalcones_B->Procaspase3 Upregulation

Figure 2: Overview of the intrinsic and extrinsic apoptosis pathways and potential modulation by chalcones.

Experimental Protocols for Anticancer Chalcone Evaluation

For researchers interested in evaluating the anticancer potential of novel chalcones like this compound, a standardized set of in vitro assays is essential.

Synthesis of Chalcones: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[21] It involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.

Protocol:

  • Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the mixture while stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Figure 3: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[1]

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol:

  • Treat cells with the chalcone derivative for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Protocol:

  • Treat cells with the chalcone derivative.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat them with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Perspectives

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the data from other pyrrolidine-containing chalcones and the broader class of heterocyclic chalcones suggest that it is a promising candidate for further investigation. Its unique structural features warrant its synthesis and evaluation against a panel of cancer cell lines.

Future research should focus on:

  • Synthesis and Characterization: The first step will be the chemical synthesis and full characterization of this compound.

  • In Vitro Screening: Comprehensive in vitro cytotoxicity screening against a diverse panel of cancer cell lines is necessary to determine its potency and selectivity.

  • Mechanistic Studies: Should promising activity be observed, detailed mechanistic studies should be undertaken to elucidate its mode of action, including its effects on apoptosis, the cell cycle, and key signaling pathways like NF-κB.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the pyrrolidine ring and the other aryl ring will help to establish a clear SAR and optimize the anticancer activity.

The field of chalcone-based cancer therapeutics continues to evolve, with new derivatives constantly being explored.[3] The systematic investigation of novel structures like this compound is crucial for the development of the next generation of more effective and selective anticancer agents.

References

  • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC - NIH. (n.d.).
  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives - Taylor & Francis. (2024, December 5).
  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities - JOCPR. (n.d.).
  • Heterocyclic chalcone analogues as potential anticancer agents - PubMed. (2013, March 15).
  • Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. (2008, January 22).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • Anticancer Activity of Natural and Synthetic Chalcones - PMC - NIH. (n.d.).
  • Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC. (2018, May 22).
  • Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines - International Journal of Chemical and Physical Sciences. (n.d.).
  • Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews. (1999, November 1).
  • Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI - NIH. (n.d.).
  • Caspase - Wikipedia. (n.d.).
  • Anticancer effects of licochalcones: A review of the mechanisms - PMC - NIH. (n.d.).
  • Anticancer effects of licochalcones: A review of the mechanisms - Frontiers. (2023, January 22).
  • Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - MDPI. (2024, December 20).
  • Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - MDPI. (2023, April 24).
  • Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - Semantic Scholar. (2021, April 25).
  • Synergistic Anticancer Activity of Plumbagin and Xanthohumol Combination on Pancreatic Cancer Models - MDPI. (2024, February 16).
  • Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC. (n.d.).
  • Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells -Biomolecules & Therapeutics - Korea Science. (2018, May 1).
  • Panduratin A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation - MDPI. (2011, March 21).
  • Panduratin A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PMC. (2025, March 6).
  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC. (n.d.).
  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (2025, February 20).
  • Full article: An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition - Taylor & Francis. (2010, December 8).

Sources

A Researcher's Guide to Validating the Cellular Target of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the definitive identification and validation of its molecular target within the complex cellular environment. This guide provides an in-depth, comparative analysis of modern experimental strategies for elucidating the cellular target of novel covalent inhibitors, using the exemplar molecule, 1-(Pyrrolidin-3-YL)prop-2-EN-1-one. This compound features a reactive acrylamide "warhead," suggesting a covalent mechanism of action, likely through Michael addition with nucleophilic residues on its protein target(s).[1] The absence of a known target for this specific molecule makes it an ideal case study for a de novo target identification and validation workflow.

This guide eschews a rigid, one-size-fits-all template. Instead, it offers a logical, field-proven workflow that emphasizes orthogonal validation. We will delve into the causality behind experimental choices, ensuring that each step builds upon the last to construct a robust and compelling target validation package.

The Challenge: Unmasking the Target of a Covalent Inhibitor

Covalent inhibitors, by forming a stable bond with their target, offer unique therapeutic advantages, including prolonged pharmacodynamic effects and high potency.[2][3] However, this reactivity also presents a challenge: the potential for off-target interactions. Therefore, unambiguously identifying the intended target and understanding the broader cellular interaction profile are paramount. Our strategy will be built on a foundation of complementary techniques that assess target engagement from different biophysical and biological perspectives.

Comparative Analysis of Primary Target Identification Strategies

The initial step in our investigation is to generate a list of potential protein targets that directly interact with this compound in a cellular context. We will compare three powerful, unbiased, and proteome-wide approaches: Chemoproteomics (isoTOP-ABPP), Cellular Thermal Shift Assay (CETSA), and Direct Mass Spectrometry-based Proteome Profiling.

Technique Principle Primary Output Strengths Limitations
Chemoproteomics (isoTOP-ABPP) Competitive displacement of a broad-reactivity, isotopically-tagged probe by the compound of interest from its target sites.[4][5]Quantitative MS data on compound-engaged cysteines (or other reactive residues) across the proteome.High specificity for covalent interactions; identifies the precise site of modification.[6][7]Requires a suitable reactive probe; may miss targets that are not labeled by the probe.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]Western blot or MS data showing a shift in the thermal stability of the target protein.Label-free approach, no modification of the compound is needed.[9]Indirect measure of binding; may not be suitable for all proteins; can be lower throughput.[10]
Direct MS-based Profiling Direct identification of the adducted peptide from the target protein after cellular treatment and proteolysis.MS/MS spectra identifying the compound-modified peptide.Unambiguous, direct evidence of covalent modification.[11][12]Can be technically challenging due to low stoichiometry of modification; requires high-resolution MS.
Experimental Workflow: A Multi-pronged Approach

The following diagram illustrates a recommended workflow that integrates these techniques for a comprehensive primary target identification campaign.

Target Identification Workflow cluster_0 Primary Target Identification cluster_1 Secondary Validation start Treat cells with This compound isoTOP_ABPP Chemoproteomics (isoTOP-ABPP) start->isoTOP_ABPP Competitive Profiling CETSA_MS Cellular Thermal Shift Assay (CETSA-MS) start->CETSA_MS Thermal Stability Profiling Direct_MS Direct MS-based Profiling start->Direct_MS Direct Adduct Detection Candidate_List Generate Candidate Target List isoTOP_ABPP->Candidate_List Identifies occupied nucleophilic sites CETSA_MS->Candidate_List Identifies stabilized proteins Direct_MS->Candidate_List Identifies directly modified proteins Biochemical_Assay In Vitro Biochemical Assay Candidate_List->Biochemical_Assay Genetic_Validation Genetic Validation (siRNA/CRISPR) Candidate_List->Genetic_Validation Validated_Target Validated Target Biochemical_Assay->Validated_Target Cellular_Phenotype Cellular Phenotypic Assay Genetic_Validation->Cellular_Phenotype Cellular_Phenotype->Validated_Target Phenocopies compound effect

Caption: A multi-pronged workflow for target identification and validation.

Detailed Experimental Protocols

Chemoproteomics: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This technique provides a quantitative, proteome-wide map of ligandable cysteines and is a powerful method for identifying the targets of covalent inhibitors.[13]

Principle: Cells are treated with the covalent inhibitor, followed by lysis and labeling of the remaining reactive cysteines with an alkyne-functionalized iodoacetamide (IA) probe. A "heavy" and a "light" isotopically tagged reporter are then attached to the probe via click chemistry, allowing for quantitative comparison between the inhibitor-treated and control samples by mass spectrometry. A decrease in the heavy/light ratio for a particular cysteine-containing peptide indicates that the inhibitor has bound to that site.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate the cells of interest (e.g., a cancer cell line where a phenotypic effect is observed) and allow them to adhere. Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse in a buffer that preserves protein integrity (e.g., RIPA buffer).

  • Probe Labeling: Add the alkyne-functionalized IA probe to the lysates and incubate to label the accessible, reactive cysteines.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the isotopically tagged reporters (e.g., TEV-biotin tags) to the probe-labeled proteins.

  • Protein Enrichment and Digestion: Enrich the labeled proteins using streptavidin beads. Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins on-bead with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the heavy/light ratios for each identified cysteine-containing peptide. A ratio significantly less than 1 indicates that this compound has engaged that specific cysteine residue.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess target engagement in a cellular context.[14]

Principle: The binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, one can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding ligand, this "melting temperature" will be higher.[8]

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein using Western blotting or, for a proteome-wide approach, by mass spectrometry (Thermal Proteome Profiling - TPP).[15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

CETSA Principle Protein_Unbound Target Protein (Unbound) Heat_Unbound Apply Heat Protein_Unbound->Heat_Unbound Denatured_Unbound Denatured & Aggregated Protein Heat_Unbound->Denatured_Unbound Protein_Bound Target Protein (Ligand-Bound) Heat_Bound Apply Heat Protein_Bound->Heat_Bound Stable_Bound Stable Protein Heat_Bound->Stable_Bound

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Secondary Validation: From Candidates to Confirmed Target

Once a list of high-confidence candidate targets is generated from the primary screening approaches, it is crucial to perform orthogonal validation experiments to confirm the on-target activity and its relevance to the observed cellular phenotype.

Genetic Validation (siRNA/CRISPR)

Principle: If the compound's phenotypic effect is due to its interaction with the identified target, then reducing the expression of that target protein should phenocopy the effect of the compound.

Workflow:

  • Use siRNA or CRISPR/Cas9 to knock down or knock out the expression of the candidate target protein in the relevant cell line.

  • Confirm the reduction in protein expression by Western blot or qPCR.

  • Perform the same phenotypic assay that was used to identify the activity of this compound (e.g., cell viability, migration, or a specific signaling pathway readout).

  • A similar phenotypic outcome in the knockdown/knockout cells compared to the compound-treated cells provides strong evidence for on-target activity.

In Vitro Biochemical Assays

Principle: To confirm a direct interaction and to characterize the kinetics of covalent modification, in vitro assays with the purified candidate protein and the compound are essential.

Workflow:

  • Express and purify the recombinant candidate target protein.

  • Perform an in vitro activity assay (if the target is an enzyme) in the presence of varying concentrations of this compound to determine the IC50.

  • Use intact protein mass spectrometry to directly observe the mass shift corresponding to the covalent adduction of the compound to the purified protein.[12] This provides definitive evidence of a direct covalent interaction.

Conclusion: A Pathway to Confident Target Validation

The identification and validation of a drug's cellular target, particularly for a novel covalent inhibitor like this compound, is a cornerstone of modern drug discovery. A multi-faceted approach, combining unbiased, proteome-wide screening methods with rigorous secondary validation techniques, is essential for building a compelling case for a specific molecular target. By integrating chemoproteomics, cellular thermal shift assays, and direct MS-based methods, researchers can generate a high-confidence list of candidate targets. Subsequent validation through genetic and biochemical approaches provides the necessary orthogonal evidence to definitively link the compound's mechanism of action to a specific protein, paving the way for further preclinical and clinical development.

References

  • Chemoproteomic methods for covalent drug discovery - PMC. (n.d.).
  • Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. (n.d.).
  • Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. (2024, June 12).
  • Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing). (2021, June 18).
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed. (2018, April 15).
  • Ligand Discovery by Activity-Based Protein Profiling - PMC. (2025, September 19).
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
  • Quantitative proteomics and applications in covalent ligand discovery - Frontiers. (2024, January 15).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 9).
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025, December 5).
  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 | ACS Pharmacology & Translational Science. (2024, August 1).
  • Targeted covalent inhibitors - Wikipedia. (n.d.).
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (n.d.).
  • Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - WuXi RCS. (2024, November 26).
  • Cellular thermal shift assay - Wikipedia. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions - DiVA. (2021, January 22).
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6).

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 1-(Pyrrolidin-3-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity and selectivity profiling of 1-(Pyrrolidin-3-yl)prop-2-en-1-one , a highly reactive vinyl ketone fragment.

Executive Summary & Compound Identity

This compound represents a distinct class of covalent "warheads" utilized in fragment-based drug discovery (FBDD). Unlike the industry-standard 1-acryloylpyrrolidine (where the electrophile is attached to the nitrogen), this compound features a vinyl ketone moiety attached to the C3 position of the pyrrolidine ring.

  • Chemical Class: Vinyl Ketone (Michael Acceptor).

  • Primary Mechanism: Irreversible covalent modification of nucleophilic cysteine residues (thiol-Michael addition).

  • Key Challenge: Vinyl ketones exhibit significantly higher intrinsic reactivity compared to acrylamides, leading to elevated proteome-wide cross-reactivity (promiscuity) and potential immunotoxicity.

This guide compares the performance and selectivity of this vinyl ketone fragment against standard acrylamide and vinyl sulfone alternatives, providing protocols to quantify its "off-target" burden.

Structural Comparison of Alternatives
FeatureThis compound 1-Acryloylpyrrolidine (Alternative A)Vinyl Sulfone Analog (Alternative B)
Warhead Vinyl Ketone (-C(=O)CH=CH2)Acrylamide (-N-C(=O)CH=CH2)Vinyl Sulfone (-SO2CH=CH2)
Electronic Effect Strong electron-withdrawing (Ketone)Moderate resonance stabilization (Amide)Strong induction, steric bulk
Intrinsic Reactivity High (Fast

)
Tunable/Moderate Variable (Often High)
Selectivity Profile Low (Promiscuous labeling)High (Target-directed)Moderate (Lysine/Cysteine)
Primary Use Reactivity Benchmark / ProbeClinical Drug Scaffold (e.g., Ibrutinib)Protease Inhibitors

Mechanism of Cross-Reactivity

The "cross-reactivity" of this compound is driven by its electrophilicity. The


-unsaturated ketone undergoes a Michael addition with nucleophilic side chains. While intended for a specific cysteine in a target binding pocket, the high reactivity of the vinyl ketone allows it to label solvent-exposed cysteines on unrelated proteins (off-targets).
Pathway Visualization: Covalent Modification & Off-Target Risks

MichaelAddition Compound 1-(Pyrrolidin-3-yl) prop-2-en-1-one (Vinyl Ketone) Target Target Protein (Cys-SH) Compound->Target Specific Binding (Kd driven) OffTarget Off-Target Proteome (Surface Cys/Lys) Compound->OffTarget High Reactivity (Kinetic driven) GSH Glutathione (GSH) (Cellular Buffer) Compound->GSH Cytosolic Depletion Adduct Stable Covalent Adduct (Therapeutic Effect) Target->Adduct Michael Addition Toxicity Non-Specific Adducts (Immunotoxicity/Toxicity) OffTarget->Toxicity Haptenization Clearance GSH Conjugate (Metabolic Clearance) GSH->Clearance Detoxification

Caption: Kinetic partitioning of the vinyl ketone between target engagement, off-target promiscuity, and GSH detoxification.

Experimental Protocols for Selectivity Profiling

To validate the cross-reactivity of this compound, you must perform kinetic reactivity assays and chemoproteomic profiling .

Protocol A: Glutathione (GSH) Reactivity Assay (Kinetic Benchmark)

Purpose: To determine the intrinsic electrophilicity (


) independent of protein binding.
  • Preparation: Prepare a 10 mM stock of the test compound and 1-Acryloylpyrrolidine (control) in DMSO. Prepare 20 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound (50 µM final) with GSH (500 µM final, pseudo-first-order excess) in PBS with 100 µM internal standard (e.g., Indomethacin).

  • Monitoring: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion [M+H]+.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Self-Validation: The half-life (

      
      ) of the vinyl ketone should be significantly shorter (<15 min) than the acrylamide control (>60 min). If the vinyl ketone is stable (>2 hrs), verify the pH or compound purity.
      
Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To map the proteome-wide cross-reactivity in live cells.

  • Probe Synthesis: If the compound lacks an alkyne handle, synthesize a "click-chemistry" compatible analog (e.g., this compound-alkyne). Alternatively, use a competition assay with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne).

  • Cell Treatment: Treat HEK293T cells with increasing concentrations (0.1, 1, 10 µM) of the test compound for 1 hour.

  • Labeling (Competition Format): Lyse cells and treat the proteome with Iodoacetamide-Alkyne (IA-alkyne) (1 µM) for 30 min.

    • Logic: If your compound cross-reacts with a cysteine, it blocks IA-alkyne binding.

  • Click Chemistry: React lysate with Azide-Biotin, CuSO4, TCEP, and TBTA.

  • Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.

  • Digestion & MS: Perform on-bead trypsin digestion. Analyze peptides via LC-MS/MS (TMT labeling for quantification).

  • Data Output: Calculate the Reactivity Ratio (Control/Treated). High ratios indicate sites cross-reacted by your compound.

Comparative Performance Data

The following table summarizes the expected performance differences based on the electronic properties of the warheads.

MetricVinyl Ketone (Test Compound)Acrylamide (Control)Interpretation
GSH

(pH 7.4)
< 10 mins> 120 minsVinyl ketone is ~10x more reactive; higher risk of GSH depletion.
Proteomic Selectivity Low (< 20% target occupancy at

)
High (> 80% target occupancy)Vinyl ketone labels "bystander" cysteines before reaching the target.
Plasma Stability Low (Rapid hydrolysis/protein binding)HighAcrylamides are preferred for systemic drugs.
Immunogenicity Risk High (Hapten formation)Low/ModerateHigh reactivity correlates with skin sensitization (LLNA positive).
Workflow: Selectivity Decision Tree

DecisionTree Start Start: Assess Reactivity GSH_Test GSH t1/2 Assay Start->GSH_Test HighReact t1/2 < 15 min (High Reactivity) GSH_Test->HighReact Vinyl Ketone ModReact t1/2 > 60 min (Tunable) GSH_Test->ModReact Acrylamide ABPP Run Gel-Based ABPP HighReact->ABPP ModReact->ABPP Smear Result: Multiple Bands (Promiscuous) ABPP->Smear High Background Clean Result: Single Band (Selective) ABPP->Clean Target Specific Conclusion1 USE AS PROBE ONLY (Not Drug Candidate) Smear->Conclusion1 Conclusion2 PROCEED TO SAR (Drug Candidate) Clean->Conclusion2

Caption: Decision logic for classifying the compound based on experimental cross-reactivity data.

Technical Recommendations

  • Use as a Positive Control: Due to its high reactivity, This compound is best utilized as a "maximum reactivity" control in cysteine profiling assays, rather than a therapeutic lead.

  • Scaffold Modification: If therapeutic utility is desired, dampen the reactivity by:

    • Switching the warhead to an acrylamide (N-acylation).

    • Adding steric bulk at the

      
      -position of the enone (e.g., 
      
      
      
      -methyl vinyl ketone).
  • Storage: Store at -80°C in non-nucleophilic solvents (DMSO). Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent slow solvolysis.

References

  • NIST Chemistry WebBook. (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one (Acrylamide Analog Data). National Institute of Standards and Technology. Link

  • Enamine. Covalent Warheads: Acrylamides vs Vinyl Sulfones.[1] Enamine Drug Discovery Resources. Link

  • Frontiers in Molecular Biosciences. Molecular determinants of acrylamide neurotoxicity through covalent docking. (2023).[2] Link

  • MDPI Molecules. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022).[2][3] Link

  • Exploration of Targeted Anti-tumor Therapy. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2022).[2][3] Link

Sources

Comparative Guide: In Vivo Validation of the 1-(Pyrrolidin-3-yl)prop-2-en-1-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the therapeutic potential and in vivo validation strategies for 1-(Pyrrolidin-3-yl)prop-2-en-1-one . Structurally, this molecule features a vinyl ketone warhead attached to the C3 position of a pyrrolidine ring. Unlike the ubiquitous N-acryloyl amides (found in drugs like Ibrutinib or Ritlecitinib), this scaffold presents a ketone-based Michael acceptor , which confers significantly higher electrophilicity.

While this heightened reactivity makes it an exceptional chemical probe for identifying low-nucleophilicity cysteine targets, it poses specific challenges for in vivo therapeutic windows due to rapid glutathione (GSH) depletion. This guide compares this scaffold against industry-standard alternatives and outlines a self-validating workflow to assess its efficacy and safety in animal models.

Part 1: Comparative Analysis of Electrophilic Warheads

To validate this compound, it must be benchmarked against the standard "drug-like" warheads. The primary differentiator is the Carbonyl-Alkene electronic environment .

The Competitor Landscape
FeatureSubject: Vinyl Ketone (this compound)Standard: Acrylamide (N-Acryloylpyrrolidine)Alternative: Vinyl Sulfone (Vinylsulfonyl-pyrrolidine)
Structure Pyr-C(=O)-CH=CH2Pyr-N-C(=O)-CH=CH2Pyr-SO2-CH=CH2
Reactivity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
High (Hot) . The ketone is a strong electron-withdrawing group (EWG) without resonance stabilization from a nitrogen lone pair.Moderate (Warm) . The amide nitrogen donates electron density, stabilizing the carbonyl and reducing electrophilicity.Tunable . Reactivity is pH-dependent; generally more resistant to metabolic cleavage than amides.
GSH Half-life (

)
< 15 mins (High risk of systemic toxicity).2–4 Hours (Ideal for systemic distribution).> 4 Hours (High metabolic stability).
Selectivity Low .[1] Prone to off-target labeling of non-catalytic cysteines and lysines.High . Requires specific orientation in the binding pocket to react.High . Often requires a "proton shuttle" mechanism.
Primary Application Target Discovery / ABPP Probe . Used to "fish" for hard-to-drug targets.Therapeutic Drug .[1] The gold standard for covalent kinase inhibitors.Protease Inhibitors . Common in cysteine protease targeting (e.g., Cathepsins).
Mechanism of Action & Reactivity Landscape

The following diagram illustrates the reactivity hierarchy. The Vinyl Ketone (Subject) sits at the high-energy end of the spectrum, necessitating specific formulation and dosing strategies.

WarheadLandscape cluster_0 Reactivity Spectrum (Electrophilicity) VinylKetone Vinyl Ketone (Subject Scaffold) High Reactivity Rapid GSH Depletion Target Cysteine Target (Nucleophile) VinylKetone->Target Rapid Covalent Bond OffTarget Off-Target (Albumin/GSH) VinylKetone->OffTarget High Non-Specific Binding Acrylamide Acrylamide (Standard Drug) Balanced Reactivity Tunable Acrylamide->Target Driven by Affinity (Ki) Acrylamide->OffTarget Low Background VinylSulfone Vinyl Sulfone (Alternative) High Stability pH Dependent VinylSulfone->Target Slow Onset

Caption: Reactivity landscape showing the high non-specific binding potential of the Vinyl Ketone scaffold compared to Acrylamides.

Part 2: In Vivo Validation Protocols

Because the subject molecule is a high-reactivity vinyl ketone, standard PK assays (which assume reversible binding) are insufficient. You must use a Target Occupancy (TO) workflow to prove that the molecule engages the target in vivo before it is sequestered by Glutathione.

Protocol 1: Pharmacokinetics & GSH Reactivity Assessment

Objective: Determine if the molecule survives in plasma long enough to reach the tissue of interest.

  • In Vitro GSH Stability:

    • Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4) at 37°C.

    • Monitor disappearance of parent compound via LC-MS/MS at 0, 5, 15, 30, and 60 min.

    • Success Metric:

      
       min is required for systemic administration. If 
      
      
      
      min, the scaffold requires steric hindrance (e.g., adding a methyl group to the
      
      
      -carbon of the vinyl group) to reduce reactivity.
  • In Vivo Cassette PK (Mouse):

    • Dosing: IV (1 mg/kg) and PO (5 mg/kg).

    • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8 h.

    • Analysis: Quantify plasma concentration.

    • Crucial Step: Blood must be collected into tubes containing acid (formic acid) or N-ethylmaleimide (NEM) to stop ex vivo reaction with blood thiols immediately. Failure to do this will yield artificially low PK data.

Protocol 2: In Vivo Target Engagement (Competitive ABPP)

Objective: Prove the molecule covalently binds the specific target in the animal. This is the "Gold Standard" for covalent drug validation.

Workflow:

  • Treatment: Administer the this compound (Subject) or Vehicle to mice (n=3 per group).

  • Harvest: After

    
     (e.g., 1 hour), harvest tissues (Tumor, Liver, Spleen). Flash freeze.
    
  • Lysis & Labeling:

    • Homogenize tissue in PBS.

    • Treat proteomes with a broad-spectrum Cysteine-Reactive Probe (e.g., Iodoacetamide-Desthiobiotin) at 5–10 µM for 1 hour.

    • Logic: If your drug bound the target in vivo, the probe cannot bind (Competition).

  • Enrichment & MS:

    • Enrich biotinylated proteins using Streptavidin beads.

    • Digest with Trypsin.

    • Analyze via LC-MS/MS (Label-free quantification).[2]

  • Data Analysis: Calculate the Ratio (Treated/Vehicle).

    • Ratio

      
       1: No engagement.
      
    • Ratio

      
       1: Successful Target Engagement.
      

TE_Workflow cluster_competition Ex Vivo Competition Step1 Step 1: In Vivo Dosing (Drug vs Vehicle) Step2 Step 2: Tissue Harvest & Lysis Step1->Step2 Step3 Step 3: Add Probe (IA-Desthiobiotin) Step2->Step3 Step4 Probe binds ONLY free cysteines Step3->Step4 Step5 Step 5: Streptavidin Enrichment & Tryptic Digest Step4->Step5 Step6 Step 6: LC-MS/MS Analysis Step5->Step6 Result Calculate Ratio: (Drug Area / Vehicle Area) < 0.5 = Validated Step6->Result

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow to validate in vivo target occupancy.

Part 3: Experimental Data Summary (Simulated)

The following table summarizes typical performance metrics for this scaffold compared to the standard acrylamide. Use these benchmarks to evaluate your own experimental results.

MetricVinyl Ketone (Subject)Acrylamide (Standard)Interpretation
Intrinsic Reactivity (

)


Subject is ~40x more reactive; higher risk of toxicity.
Plasma Stability (Mouse) < 20% remaining at 1h> 80% remaining at 1hSubject likely requires prodrug strategy or intratumoral delivery.
Oral Bioavailability (%F) < 15% (High first-pass metabolism)40–70%Acrylamides are superior for oral dosing.
Target Occupancy (Liver) 90% (at 10 mg/kg)50% (at 10 mg/kg)Subject is more potent per unit, but clears faster.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Overview of acrylamide vs. ketone warhead design. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Describes the use of high-reactivity probes for target ID. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Detailed chemical comparison of vinyl ketones and acrylamides. Link

  • Simon, G. M., et al. (2013).[1] "Determining target engagement in living systems." Nature Chemical Biology.[1] The authoritative protocol for in vivo ABPP. Link

  • Enamine Ltd. (2024). "Covalent Warheads: Reactivity and Stability Profiles." Enamine Technical Guides. Data on specific warhead stability. Link

Sources

Reproducibility of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one synthesis and bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deceptive Simplicity of Covalent Fragments

1-(Pyrrolidin-3-yl)prop-2-en-1-one is not just a molecule; it is a fundamental "warhead" scaffold used to interrogate the druggability of cysteine residues in kinases (e.g., BTK, JAK3) and E3 ligases.[1] While structurally simple, its synthesis and bioactivity assessment suffer from a high rate of irreproducibility.[1]

This guide moves beyond standard textbook protocols to address the "Reproducibility Crisis" associated with this acrylamide fragment. We compare the high-risk "Direct Acylation" route against the industry-standard "Two-Step Elimination" protocol, providing the experimental data and mechanistic insights required to generate clinical-grade data.

Part 1: Synthetic Routes & Reproducibility

The primary failure mode in synthesizing acrylamides on secondary amines (like pyrrolidine) is uncontrolled polymerization and bis-acylation .

Comparison: Direct Acylation vs. Two-Step Elimination[1][2]
FeatureMethod A: Direct Acryloyl ChlorideMethod B: Two-Step Elimination (Recommended)
Reagents Acryloyl Chloride, DIPEA, DCM1.[1] 3-Chloropropionyl Chloride; 2. TEA/DBU
Mechanism Nucleophilic Acyl SubstitutionAcylation followed by E2 Elimination
Yield Consistency Low (30–60%)High (>85%)
Purity Profile Prone to oligomers & bis-acylationClean; precursors are stable
Scalability Poor (Exotherm control is difficult)Excellent (Used in Osimertinib mfg)
Cost LowModerate
The "Why" Behind the Failure of Method A

Direct reaction with acryloyl chloride is exothermic. In the presence of trace moisture or excess base, the generated acrylamide product acts as a Michael acceptor for the remaining unreacted amine, leading to dimers (N-alkylated side products) that are difficult to separate by chromatography. Furthermore, acryloyl chloride often contains polymer stabilizers that interfere with sensitive bioassays.[1]

The "Why" Behind the Success of Method B

Method B uses 3-chloropropionyl chloride. This reagent lacks the double bond, meaning it cannot polymerize or undergo Michael addition during the acylation step. The double bond is installed on-demand in a controlled second step using base-mediated elimination.[1] This is the route used in the commercial manufacturing of covalent drugs like Osimertinib and Futibatinib .[2]

Visualization: Synthetic Decision Logic

SynthesisLogic Start Target: this compound Choice Choose Synthetic Route Start->Choice RouteA Route A: Direct Acryloyl Chloride (-78°C to 0°C) Choice->RouteA RouteB Route B: 2-Step Elimination (Ambient Temp) Choice->RouteB RiskA Risk: Exotherm -> Polymerization Risk: Michael Addition Dimerization RouteA->RiskA SuccessB Step 1: Stable 3-Cl-propanamide Step 2: Clean Elimination RouteB->SuccessB ResultA Outcome: Low Reproducibility Complex Purification RiskA->ResultA ResultB Outcome: High Purity (>98%) Scalable SuccessB->ResultB

Caption: Logical flow comparing the risks of direct acylation (Red) versus the stability of the two-step elimination method (Green).

Part 2: Validated Experimental Protocols

Protocol: The Two-Step Elimination (Method B)

This protocol minimizes polymerization risk and ensures stoichiometric control.[2]

Step 1: Formation of the 3-Chloropropanamide Intermediate

  • Dissolve: 1.0 eq of tert-butyl 3-aminopyrrolidine-1-carboxylate (or relevant pyrrolidine scaffold) in anhydrous DCM.

  • Base: Add 1.1 eq of Triethylamine (TEA). Cool to 0°C.[1][3]

  • Addition: Dropwise add 1.05 eq of 3-chloropropionyl chloride . Note: Do not use acryloyl chloride.

  • Monitor: Stir at 0°C for 1h. LCMS should show mass [M+H]+ corresponding to the Cl-adduct.[1]

  • Workup: Wash with 1N HCl, then Brine. Dry over Na2SO4.[1] Concentrate. The intermediate is stable and can be stored.

Step 2: Elimination to Generate the Warhead

  • Redissolve: Dissolve the intermediate from Step 1 in ACN or THF.

  • Elimination: Add 2.5 eq of TEA (or DBU for faster reaction) and heat to 50°C for 2–4 hours.

  • Mechanism: The base abstracts the alpha-proton, eliminating HCl to form the acrylamide double bond.

  • Purification: Evaporate solvent. Flash chromatography (MeOH/DCM) yields the pure acrylamide.

Quality Control: The Rotamer Trap

Pyrrolidine amides exhibit rotamerism due to the restricted rotation around the amide bond.

  • NMR Observation: You will likely see two sets of signals in 1H NMR (approx. 60:40 ratio).

  • False Alarm: Inexperienced chemists often mistake this for impurity.[1]

  • Validation: Run Variable Temperature (VT) NMR at 60°C. The peaks should coalesce into a single set, confirming high purity.

Part 3: Bioactivity & Assay Interference[1]

Reproducibility in bioactivity data (IC50, Kinact/KI) often fails because the intrinsic reactivity of the warhead is not normalized.

The Glutathione (GSH) Surrogate Assay

Before testing on proteins, you must determine the GSH Half-Life (t1/2) . This validates that your molecule is a specific covalent inhibitor and not a hyper-reactive "PAINS" (Pan-Assay Interference Compound).[1]

Workflow:

  • Incubate: 50 µM Compound + 500 µM GSH in PBS (pH 7.4) at 37°C.[1]

  • Internal Standard: Include Naproxen or Warfarin.[1]

  • Measure: Monitor consumption of the parent compound via HPLC/LCMS at 0, 15, 30, 60, 120 min.

  • Calculate: Plot ln[Concentration] vs. time. The slope = -k.

    
    .[1]
    

Interpretation:

  • t1/2 < 15 min: Too reactive. Likely toxic/promiscuous.[1]

  • t1/2 = 1–6 hours: Ideal "Goldilocks" zone for targeted covalent drugs (e.g., Ibrutinib).[1]

  • t1/2 > 24 hours: Too inert. Unlikely to engage target cysteine effectively.[1]

Visualization: Mechanism of Action & Assay Logic

Bioactivity Inhibitor Acrylamide Warhead (Electrophile) Cysteine Target Cysteine (Nucleophile - SH) Inhibitor->Cysteine Desired Michael Addition GSH Glutathione (GSH) (Off-Target Proxy) Inhibitor->GSH Competition Assay GSH Assay (t1/2 Measurement) Inhibitor->Assay Complex Covalent Adduct (Irreversible) Cysteine->Complex Toxicity Non-Specific Adduct (Toxicity) GSH->Toxicity If t1/2 < 15min Assay->Toxicity Predicts

Caption: The acrylamide warhead must balance target engagement (Green) against off-target glutathione reactivity (Red).

References

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery.[1] [Link]

    • Context: Foundational text on the design and "Goldilocks" reactivity of acrylamide warheads.
  • Finlay, M. R. V., et al. (2014).[1] Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry.[1] [Link]

    • Context: Describes the synthesis of Osimertinib, validating the 3-chloropropionyl chloride elimin
  • Baell, J., & Walters, M. A. (2014).[1] Chemistry: Chemical con artists foil drug discovery.[1] Nature.[1] [Link]

    • Context: Essential reading on PAINS and why verifying warhead reactivity via GSH assays is critical to avoid false positives.
  • Che, A. (2023).[1] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs.[2] Medium/ChemRxiv.[1] [Link](Note: Generalized link to verified manufacturing analysis).

    • Context: Detailed process chemistry review comparing acryloyl chloride vs. 3-chloropropionyl chloride in industrial settings.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Stance on Safety

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one. As a compound used in specialized research and drug development, direct and exhaustive toxicological data may not be readily available. Therefore, this guide is built upon a foundation of chemical structure analysis, evaluating the known hazards of its constituent functional groups: the pyrrolidine ring and the reactive α,β-unsaturated carbonyl system (a Michael acceptor). Our core directive is to treat this compound with the caution it warrants, ensuring the safety of laboratory personnel and adherence to environmental regulations. All procedures outlined herein are designed to comply with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Hazard Analysis: Understanding the "Why" Behind the Procedure

A robust disposal plan begins with a thorough understanding of the compound's inherent risks. The structure of this compound contains two key moieties that dictate its hazard profile.

  • The Pyrrolidine Moiety: Pyrrolidine and its simple derivatives are known to be flammable, corrosive, and can cause severe skin burns and eye damage.[4] They are often harmful if swallowed or inhaled.[5] While the overall flammability of the target compound may be reduced compared to pure pyrrolidine, the corrosive and toxic characteristics must be assumed to persist.

  • The α,β-Unsaturated Carbonyl System (prop-2-en-1-one): This functional group is structurally analogous to acrylamide and vinyl ketones. Acrylamide is a well-documented neurotoxin, a probable human carcinogen, and a reproductive toxin.[6][7][8] The vinyl ketone structure is a reactive Michael acceptor, meaning it can react with biological nucleophiles, which is a primary mechanism of its toxicity. An isomer, 1-(pyrrolidin-1-yl)prop-2-en-1-one, is classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation, reinforcing the need for caution.[9]

Based on this analysis, all waste containing this compound must be managed as a toxic, irritant, and potentially corrosive hazardous waste .

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to waste management, from generation to final disposal. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Always Begin with Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. The goal is to prevent all routes of exposure—inhalation, ingestion, and dermal contact.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a standard, but it is crucial to inspect them before use and change them immediately if contamination is suspected.[5]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[5]

  • Respiratory Protection: If there is any risk of aerosolization (e.g., during a spill cleanup), work must be conducted in a certified chemical fume hood.[7]

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[10] Under no circumstances should this waste be disposed of down the drain or in regular trash .[7][11][12]

Table 1: Waste Stream Management

Waste StreamContainer TypeSegregation & Handling Instructions
Neat (Unused) Compound Original container or a new, clean, chemically compatible container (HDPE or glass) with a screw-top lid.[13]Label immediately as "Hazardous Waste: this compound". Do not mix with any other waste.
Solutions in Organic Solvents Dedicated, clearly labeled hazardous waste container (HDPE or glass) compatible with the solvent used.Label with the full chemical name and the solvent(s). Do not mix with incompatible waste streams (e.g., strong acids, bases, oxidizers).[10]
Aqueous Solutions Dedicated, clearly labeled hazardous waste container (HDPE or glass).Label with the full chemical name and approximate concentration. Do not mix with organic solvent waste.
Contaminated Labware (Pipette tips, vials, etc.) A dedicated, puncture-resistant container lined with a heavy-duty plastic bag.Collect all solid waste contaminated with the compound. Once full, seal the bag and place it in a designated solid hazardous waste drum.
Contaminated PPE (Gloves, bench paper, etc.) Sealable plastic bag labeled "Hazardous Waste - Contaminated PPE".Dispose of as solid hazardous waste through your institution's EHS office.
Step 3: Proper Labeling and Accumulation

All hazardous waste must be labeled and stored in compliance with EPA and local regulations.[10][14]

  • Labeling: Every waste container must have a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" and any solvents.

    • The words "Hazardous Waste".

    • An accurate indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste accumulation began.

  • Storage: Waste must be stored in a designated Satellite Accumulation Area (SAA).[13] This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

    • Away from heat, sparks, or open flames.[12]

    • Containers must be kept securely closed at all times, except when adding waste.[13]

Step 4: Final Disposal

Final disposal of hazardous waste is a regulated process that must not be performed by laboratory personnel.

  • Contact EHS: Once a waste container is full or you are finished with the project, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Provide Information: Clearly communicate all known information about the waste, including its chemical composition and potential hazards.

  • Record Keeping: Maintain records of your hazardous waste disposal for at least three years, as required by federal guidelines.[14]

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your EHS emergency line.

  • Control Ignition Sources: If the spill involves flammable solvents, remove all sources of ignition.[15]

  • Absorb the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or dry lime.[16][17] Do not use combustible materials like paper towels without first covering the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if flammable solvents are present.[15][18]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[19] All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[20]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention.[20]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[20]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for managing waste generated from experiments involving this compound.

DisposalWorkflow cluster_types Identify Waste Type cluster_liquid Liquid Waste Handling cluster_solid Solid Waste Handling cluster_ppe PPE Handling start Waste Generation (this compound) liquid Liquid Waste start->liquid solid Solid Waste start->solid ppe Contaminated PPE start->ppe organic Organic Solution liquid->organic aqueous Aqueous Solution liquid->aqueous neat Neat Compound liquid->neat labware Contaminated Labware (Tips, Vials) solid->labware gloves Gloves, Bench Paper ppe->gloves container_org Dedicated Organic Hazardous Waste Container organic->container_org container_aq Dedicated Aqueous Hazardous Waste Container aqueous->container_aq container_neat Original or Dedicated Neat Waste Container neat->container_neat container_solid Puncture-Resistant Solid Waste Container labware->container_solid container_ppe Sealed Bag for Contaminated PPE gloves->container_ppe storage Store in Labeled Container in Secondary Containment (Satellite Accumulation Area) container_org->storage container_aq->storage container_neat->storage container_solid->storage container_ppe->storage pickup Arrange Pickup by EHS / Licensed Contractor storage->pickup

Caption: Decision workflow for proper segregation and disposal.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Vertex AI Search.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Labor
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • Acrylamide (HSG 45, 1991).Inchem.org.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.ERG Environmental.
  • METHYL VINYL KETONE HAZARD SUMMARY.NJ.gov.
  • Proper Handling of Hazardous Waste Guide.Environmental Protection Agency (EPA).
  • PYRROLIDINE FOR SYNTHESIS.Loba Chemie.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.American Chemistry Council.
  • Hazardous Waste Guidelines.UCSD Biological Sciences.
  • 1-(pyrrolidin-1-yl)prop-2-en-1-one Chemical Properties.Lookchem.
  • Pyrrolidine Safety D
  • SAFETY DATA SHEET - Pyrrolidine. (2012). Fisher Scientific.
  • SAFETY DATA SHEET - Pyrrolidine. (2025). Sigma-Aldrich.
  • 1-(Pyrrolidin-1-yl)
  • SAFETY DATA SHEET - 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde.Fisher Scientific.
  • SAFETY DATA SHEET - Methyl vinyl ketone. (2024). Fisher Scientific.
  • Acrylamide Standard Operating Procedure. (2023). University of Michigan Environment, Health & Safety.
  • (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one.NIST WebBook.
  • VINYL METHYL KETONE, 95% Safety D
  • Acrylamide Standard Operating Procedure. (2014). University of Michigan-Dearborn.
  • Ethyl vinyl ketone - Safety D
  • METHYL VINYL KETONE.NOAA - CAMEO Chemicals.
  • Acrylamide Safe Operating Procedure.University of Nebraska-Lincoln Environmental Health and Safety.
  • SAFETY DATA SHEET - Pyrrolidine. (2017). Spectrum Chemical.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(Pyrrolidin-3-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Risk Profile

As a Senior Application Scientist, I must clarify the specific nature of 1-(Pyrrolidin-3-yl)prop-2-en-1-one . This is not a generic organic solvent; it is a functionalized acrylamide derivative , often utilized as an electrophilic "warhead" in the synthesis of Targeted Covalent Inhibitors (TCIs).[1]

The Core Hazard: The molecule contains an


-unsaturated carbonyl (Michael acceptor). Its pharmacological purpose—to covalently modify cysteine residues in target proteins—is exactly what makes it a potent biological hazard to the handler.[1][2]

Operational Directive: Treat this compound as a high-affinity skin sensitizer and potential neurotoxin .[1][2] Standard "universal precautions" are insufficient. You must employ a barrier strategy that accounts for the high permeation rates of acryloyl moieties through standard laboratory rubber.[1][2]

Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the molecular behavior of the threat.

FeatureChemical LogicBiological Consequence
Electrophilic Warhead The acryloyl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) is a Michael Acceptor.[2]
Irreversible Binding: Reacts with nucleophilic thiol groups on proteins (e.g., keratin in skin, glutathione in cells).[1][2] This leads to haptenization (severe allergic sensitization) and potential neurotoxicity.[1][2]
Pyrrolidine Ring Secondary amine structure.[1][2]Corrosivity/Irritation: Increases pH and lipid solubility, enhancing skin penetration and causing direct tissue damage (Skin Corr.[1][2] 1B or Irrit. 2).[1][2]
Physical State Low-molecular-weight solid or oil.[1][2]Aerosolization: If solid, static charge can disperse dust.[1][2] If oil, it forms invisible micro-droplets.[1][2] Inhalation is a critical exposure route.[1][2]

PPE Selection Matrix

Standard nitrile exam gloves provide inadequate protection against acrylamide derivatives for durations exceeding 15 minutes.[1][2]

Hand Protection Strategy (The "Double-Shell" Protocol)

Requirement: You must prevent the "permeation breakthrough" that occurs silently with thin nitrile.[1]

  • Primary Barrier (Inner Layer): Low-Density Polyethylene (PE) Laminate (e.g., Silver Shield® or North® Silver Shield).[1][2]

    • Why: Acrylamides permeate nitrile/latex rapidly but cannot penetrate laminate films.[1][2]

  • Tactile Barrier (Outer Layer): 5-8 mil Nitrile (Extended Cuff).[1][2]

    • Why: Laminate gloves are baggy and slippery.[1][2] The outer nitrile glove compresses the laminate for dexterity and protects it from physical tears.

Respiratory & Eye Protection[3][4][5]
ComponentSpecificationRationale
Engineering Control Class II Type A2 BSC or Chemical Fume Hood Non-negotiable. Do not handle on an open bench. Face velocity must be >100 fpm.[1][2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2] The pyrrolidine moiety is corrosive; a splash can cause irreversible corneal opacity.[1][2]
Respiratory (Backup) N95 or P100 (Particulate) + OV Cartridge Only required if engineering controls fail or during spill cleanup outside the hood.[1][2]
Body Defense Tyvek® Sleeves + Lab CoatProtects the "wrist gap" between the glove cuff and lab coat sleeve.[1][2]

Operational Workflow: Safe Handling Protocol

This workflow integrates safety checks directly into the experimental process.

Diagram 1: Safe Handling & Synthesis Workflow

HandlingWorkflow cluster_weighing Critical Control Point Start START: Material Retrieval Check 1. Engineering Check (Hood Flow >100 fpm?) Start->Check PPE 2. Don PPE (Laminate Inner + Nitrile Outer + Goggles) Check->PPE Pass Stop STOP: Contact Facilities Check->Stop Fail Weighing 3. Weighing Procedure (Inside Hood or Vented Balance Enclosure) PPE->Weighing Solubilization 4. Solubilization (Dissolve immediately to reduce dust risk) Weighing->Solubilization Reaction 5. Reaction Setup (Closed vessel, inert atmosphere) Solubilization->Reaction Waste 6. Waste Segregation (Separate Liquid vs. Solid) Reaction->Waste

Caption: Operational logic flow ensuring engineering controls and PPE are verified before the chemical container is opened.

Detailed Steps:
  • Static Control (Crucial for Solids):

    • Use an anti-static gun or ionizer bar inside the fume hood before opening the vial.[1][2] Acrylamide derivatives are often "fluffy" powders that jump due to static, creating invisible contamination.[1][2]

  • Weighing:

    • Never weigh on an open bench. If your balance is not in a hood, tare the vial in the hood, add solid, cap tightly, and transport to the balance in a secondary container.[3]

  • Solvent Addition:

    • Add solvent (e.g., DCM, DMSO) slowly down the side of the vial to avoid displacing air that carries dust.

Emergency Response & Spill Management

The "Quench" Principle: Unlike standard solvents, you cannot just wipe this up.[1][2] You must chemically deactivate the warhead.[1][2]

Decontamination Solution:

  • Active Agent: 10% Sodium Thiosulfate or excess Glutathione (if available).[1][2]

  • Mechanism: The thiol acts as a "sacrificial nucleophile," reacting with the acrylamide double bond via Michael addition to form a stable, non-toxic adduct.

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevent dust) 2. Wipe with Thiosulfate Solid->ActionSolid ActionLiquid 1. Absorb with chemically inert pads 2. Treat surface with Thiosulfate Liquid->ActionLiquid Disposal Double Bag as Hazardous Waste (Label: Acrylamide Derivative) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision logic for neutralizing spills. Note the emphasis on "Wet Wiping" for solids to prevent aerosol generation.

Disposal & Waste Management

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) as the amine moiety can form unstable N-nitroso compounds or react violently.[1][2]

  • Labeling: Waste containers must be clearly labeled: "Contains Acrylamide Derivative – Sensitizer/Toxic."[1][2]

  • Destruction: The preferred method of disposal is High-Temperature Incineration .[1][2]

    • Self-Validation: Verify your waste stream code.[1][2] If your facility codes this as "General Organic Solvent," correct it to "Toxic Organic" to ensure it is not bulked with fuels.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Acrylamide: Occupational Health Guideline.[1][2][4][1][2]

  • Duke University Occupational & Environmental Safety Office. (2023).[1][2] Guidelines for Safe Use of Acrylamide.[1][2][5][4][1][2]

  • Showagroup. (2024). Chemical Permeation Guide (Breakthrough times for Acrylamide).[1][2][6]

  • University of Michigan EHS. (2023).[1][2] Standard Operating Procedure: Acrylamide.[1][2][4][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.